molecular formula C3H5NO2 B3420131 Isonitrosoacetone CAS No. 17280-41-0

Isonitrosoacetone

Cat. No.: B3420131
CAS No.: 17280-41-0
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
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Description

Isonitrosoacetone is a useful research compound. Its molecular formula is C3H5NO2 and its molecular weight is 87.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 87.032028402 g/mol and the complexity rating of the compound is 76.9. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one
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InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NO2
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DSSTOX Substance ID

DTXSID0073162
Record name Propanal, 2-oxo-, 1-oxime
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Molecular Weight

87.08 g/mol
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Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
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CAS No.

306-44-5, 17280-41-0, 31915-82-9
Record name Isonitrosoacetone
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Foundational & Exploratory

Precision Synthesis of Isonitrosoacetone: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonitrosoacetone (1-hydroxyimino-2-propanone) represents a critical


 synthon in pharmaceutical chemistry, particularly in the construction of nitrogenous heterocycles such as imidazoles and pyrroles via the Knorr synthesis. While the synthesis from acetone and sodium nitrite is foundational, reproducibility often suffers from poor thermal management and pH control.

This guide moves beyond the standard recipe, analyzing the nitrosation mechanism to establish a robust, self-validating protocol suitable for high-purity applications in drug development.

Part 1: Mechanistic Underpinning

To control the reaction, one must understand the competing kinetics between enolization and electrophilic attack. The synthesis relies on the acid-catalyzed nitrosation of acetone.

The Reaction Pathway

The reaction is not a direct attack on the ketone but proceeds through the enol tautomer. Sodium nitrite in acetic acid generates the active nitrosating species (primarily


 in weak acid conditions).
  • Activation: Acetone tautomerizes to its enol form (rate-limiting in some conditions).

  • Nitrosation: The enol attacks the electrophilic nitrogen of the nitrosonium carrier.

  • Tautomerization: The resulting

    
    -nitroso ketone rapidly tautomerizes to the more stable oxime (isonitroso) form.
    

NitrosationMechanism Acetone Acetone (Keto Form) Enol Acetone (Enol Form) Acetone->Enol H+ / Tautomerization NitrosoIntermediate α-Nitrosoacetone (Transient) Enol->NitrosoIntermediate + NitrosatingAgent (Electrophilic Attack) NitrosatingAgent Active Species (N2O3 / NO+) NitrosatingAgent->NitrosoIntermediate Product This compound (Oxime Form) NitrosoIntermediate->Product Rapid Tautomerization

Figure 1: Mechanistic pathway of acid-catalyzed acetone nitrosation.

Part 2: Critical Process Parameters (CPP)

Success in this synthesis is defined by suppressing side reactions, specifically the formation of phorone (via acid-catalyzed aldol condensation) or decomposition of the nitrite.

ParameterSpecificationScientific Rationale
Temperature

(Ideal:

)
High temps accelerate

decomposition and aldol condensation side-products.
Reagent Stoichiometry Acetone (Excess)Excess acetone acts as a co-solvent and pushes equilibrium; prevents poly-nitrosation.
Acid Choice Glacial Acetic AcidStrong enough to generate

but weak enough to minimize aggressive polymerization of acetone.
Addition Rate Dropwise (0.5 - 1 hr)Strictly controlled by the exotherm. Accumulation of unreacted nitrite can lead to thermal runaway.

Part 3: Detailed Experimental Protocol

Based on the optimized method adapted from Organic Syntheses (Semon & Damerell).

Reagents
  • Acetone (Reagent Grade): 1.0 mol equivalent (use slight excess).

  • Sodium Nitrite (

    
    ):  1.0 mol equivalent.
    
  • Glacial Acetic Acid: 1.5 - 2.0 mol equivalent.

  • Water: Minimal volume to dissolve nitrite.

The Self-Validating Workflow

Step 1: System Preparation

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the slurry formed later), a thermometer, and a pressure-equalizing dropping funnel.

  • Validation Check: Ensure the thermometer bulb is fully submerged in the liquid volume before addition begins.

Step 2: The Charge

  • Add Acetone (e.g., 30g) and Glacial Acetic Acid (e.g., 30g) to the flask.

  • Cool the mixture to 5°C using an ice-salt bath.

Step 3: Nitrite Addition (The Critical Phase)

  • Dissolve Sodium Nitrite (e.g., 30g) in the minimum amount of water (approx. 50-60mL).

  • Add the nitrite solution dropwise.

  • Process Control: The temperature MUST NOT exceed 10°C . If it spikes, halt addition immediately.

  • Observation: The solution will turn blue/green initially (transient nitroso species) before fading to yellow/orange as the oxime forms.

Step 4: Workup & Isolation

  • Allow the mixture to stir for 2-3 hours allowing it to slowly reach room temperature.

  • Extraction: Transfer to a separatory funnel. Extract with ether or ethyl acetate (

    
    ).
    
    • Note: this compound is water-soluble; salting out the aqueous layer with NaCl can improve yield.

  • Neutralization: Wash the organic layer carefully with saturated

    
     to remove residual acetic acid.
    
  • Drying: Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure. The product will crystallize upon cooling.

ProtocolWorkflow Setup Setup: Acetone + AcOH Cool to 5°C Addition Controlled Addition: NaNO2(aq) dropwise (Keep T < 10°C) Setup->Addition Reaction Reaction Phase: Stir 2-3h Allow to warm to RT Addition->Reaction Extraction Extraction: Ether/EtOAc (Salt out aq. layer) Reaction->Extraction Purification Purification: Wash (NaHCO3) Dry (Na2SO4) Evaporate Extraction->Purification

Figure 2: Operational workflow for the synthesis of this compound.

Part 4: Characterization & Quality Control

To validate the synthesis in a drug development context, the following analytical signatures must be confirmed.

MethodExpected SignalInterpretation
Physical State White to pale yellow platesDark yellow/brown indicates oxidation or polymerization.
Melting Point

Sharp range indicates high purity.
IR Spectroscopy Broad band

OH stretch of the oxime.
IR Spectroscopy Strong peak

C=O (Carbonyl) stretch.
NMR (

)

(Singlet)
N-OH proton (exchangeable).

Part 5: Applications in Drug Development

This compound is not merely a reagent; it is a scaffold. Its primary utility lies in the Knorr Synthesis , where it reacts with


-keto esters or other carbonyls to form substituted pyrroles and imidazoles—pharmacophores found in antifungal agents (e.g., Ketoconazole) and enzyme inhibitors.

Additionally, it serves as a precursor for the synthesis of reactivators of acetylcholinesterase (oximes) used in the treatment of organophosphate poisoning.

References

  • Semon, W. L., & Damerell, V. R. (1943). This compound. Organic Syntheses, Collective Volume 2, 363.

  • Touster, O. (1953). The Nitrosation of Aliphatic Carbon Compounds. Organic Reactions, 7, 327.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

An In-depth Technical Guide to Isonitrosoacetone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of isonitrosoacetone, a versatile organic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis protocols, spectroscopic signatures, and critical applications of this molecule, moving beyond a simple data sheet to offer field-proven insights and the causality behind its chemical behavior.

Molecular Identity and Structure

This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a simple yet functionally rich molecule.[1] It belongs to the class of oximes, containing a hydroxylamino group (=N-OH) attached to a ketone framework.[1] This unique combination of functional groups dictates its chemical personality, making it a subject of interest in both synthetic chemistry and pharmacology.

Its identity is cataloged under several identifiers, with the most common being CAS Number 306-44-5 .[1][2][3] However, due to tautomerism and different registration entries, it may also be associated with other CAS numbers like 17280-41-0 and 31915-82-9.[1][4][5] Common synonyms include MINA (monothis compound), pyruvaldoxime, and 2-oxopropanal 1-oxime.[3][5][6]

The structural foundation of this compound is prone to tautomerism, existing in equilibrium between the more stable keto-oxime form and the nitroso-enol form. This equilibrium is fundamental to understanding its reactivity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized below. These data points are critical for designing experiments, purification procedures, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₃H₅NO₂[2][3][6]
Molecular Weight 87.08 g/mol [1][3][4]
Appearance Colorless to slightly yellow solid, often as leaflets or needles.[3][7]
Melting Point 69 °C[2][3][6]
Boiling Point 193 °C at 760 mmHg[2][6]
Density 1.1 g/cm³[2][6]
pKa 8.39 (at 25 °C)[3][6]
Flash Point 70.6 °C[2][6]
Vapor Pressure 0.126 mmHg at 25 °C[6]
LogP 0.03540[2][6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

Solubility Profile: this compound exhibits diverse solubility, a key consideration for its use as a reagent and in biological assays.

  • Freely Soluble: Water, Ether.[3]

  • Moderately Soluble: Warm Chloroform, Benzene, Carbon Tetrachloride.[3]

  • Practically Insoluble: Petroleum Ether.[3]

  • Other: Soluble in DMSO and alkalies (forming yellow solutions).[3][4]

Synthesis and Experimental Protocols

This compound is accessible through the nitrosation of acetone or its derivatives. The choice of nitrosating agent and reaction conditions is crucial for achieving high purity and yield. The underlying principle involves the reaction of an enol or enolate with a source of the nitrosonium ion (NO⁺).

One established laboratory-scale method involves the use of an alkyl nitrite in the presence of an acid catalyst.[3]

synthesis_workflow start Start: Reagents reagents Acetone Methyl Nitrite Ether (Solvent) HCl (Catalyst) start->reagents reaction Reaction Vessel (0-5 °C) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Recrystallization or Sublimation) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Methyl Nitrite

This protocol is based on classical methods and is chosen for its reliability in a standard laboratory setting.[3]

Causality: The reaction is performed at low temperatures (0 °C) to control the exothermic nature of the nitrosation and to minimize the formation of side products. The acid catalyst (HCl) is essential for generating the active nitrosating species from methyl nitrite.

Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetone in anhydrous ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Catalysis: Slowly introduce gaseous hydrogen chloride (HCl) or a saturated ethereal HCl solution to catalyze the reaction.

  • Addition of Nitrosating Agent: Add methyl nitrite dropwise via the dropping funnel while maintaining the temperature at 0 °C and stirring vigorously. The reaction mixture will typically change color.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

  • Workup: Carefully neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Separate the ethereal layer and wash it with brine.

  • Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ether/petroleum ether or by sublimation, which yields shiny needles.[3]

Self-Validation: The purity of the final product must be confirmed by melting point analysis (should be sharp at ~69 °C) and spectroscopic methods (NMR, IR) as detailed in Section 5.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its dual functional groups. It serves as a valuable intermediate in organic synthesis and has been investigated for important pharmacological activities.[5][7]

Intermediate in Organic Synthesis

The isonitroso group is a versatile handle for constructing more complex molecules. It can participate in condensation reactions and is a precursor for nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5] Its ability to act as a bidentate ligand allows it to chelate with metal ions, making it useful in coordination chemistry.[5]

Acetylcholinesterase (AChE) Reactivator

A significant area of research for this compound (MINA) is its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[4][]

Mechanism of Action: OP compounds phosphorylate a critical serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Oxime reactivators like MINA work by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, removing the inhibiting group and regenerating the functional enzyme.[]

Recent studies have shown that MINA has a beneficial effect on both central and peripheral AChE.[] While its affinity for the inhibited enzyme is low, it demonstrates moderate to high reactivity, making it a compound of interest in the development of broad-spectrum nerve agent antidotes.[]

ache_reactivation AChE Active AChE (Enzyme) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE + OP OP Organophosphate (e.g., Sarin) Regenerated_AChE Regenerated AChE Inhibited_AChE->Regenerated_AChE + MINA OP_MINA Oxime-OP Adduct (Excreted) Inhibited_AChE->OP_MINA MINA This compound (MINA) MINA->OP_MINA

Caption: Role of MINA in reactivating OP-inhibited AChE.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The expected spectral features are directly correlated with its molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[9]

    • ~3200-3600 cm⁻¹ (broad): O-H stretch of the oxime group. The broadness is due to hydrogen bonding.

    • ~2800-3000 cm⁻¹: C-H stretch from the methyl group.

    • ~1680-1710 cm⁻¹: A strong C=O stretch from the ketone group.

    • ~1620-1650 cm⁻¹: C=N stretch of the oxime.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms.[10]

    • Singlet (~2.3 ppm): Corresponds to the three protons of the methyl (CH₃) group adjacent to the carbonyl.

    • Singlet (~7.5 ppm): Represents the single proton of the C-H group attached to the oxime.

    • Broad Singlet (>10 ppm): The acidic proton of the oxime's hydroxyl (-OH) group. Its chemical shift can be variable and it may exchange with D₂O.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.[9][11]

    • Molecular Ion Peak (M⁺): A peak at m/z = 87, corresponding to the molecular weight of C₃H₅NO₂.

    • Key Fragments: Common fragmentation may involve the loss of NO, OH, or the acetyl group (CH₃CO), providing further structural evidence.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

  • Hazards: It is classified as a skin, eye, and respiratory irritant.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[12]

  • Handling: All work should be conducted in a chemical fume hood.[2] Personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, is mandatory.[2] Avoid creating dust and avoid contact with heat, flames, and sparks.[2]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][7] Recommended storage is refrigerated at 2-8 °C for short-term use and -20 °C for long-term stability.[2][4]

  • Incompatibilities: Avoid strong oxidizing agents.[2]

  • Decomposition: Hazardous combustion products include carbon monoxide and nitrogen oxides.[2]

References

  • Chemsrc. (n.d.). This compound | CAS#:306-44-5. Retrieved January 30, 2026, from [Link]

  • LookChem. (n.d.). This compound|306-44-5. Retrieved January 30, 2026, from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved January 30, 2026, from [Link]

  • Chemical Synthesis. (n.d.). Cas no 306-44-5 (this compound). Retrieved January 30, 2026, from [Link]

  • DrugFuture. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones.
  • ResearchGate. (2005). An Improved Synthesis of Isonitrosoacetanilides. Retrieved January 30, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 30, 2026, from [Link]

  • Course Hero. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved January 30, 2026, from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 30, 2026, from [Link]

Sources

The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Isonitrosoacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of isonitrosoacetone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal work that first identified this versatile oxime, explores the evolution of its synthesis, and presents a detailed, classic experimental protocol. By examining the causality behind early experimental choices and grounding the information in authoritative historical sources, this guide serves as an in-depth resource on the origins and fundamental chemistry of this compound.

Introduction: The Emergence of Oximes and the Quest for Nitrogenous Acetone Derivatives

The latter half of the 19th century was a period of explosive growth in organic chemistry, characterized by the systematic investigation of new functional groups and the elucidation of molecular structures. Within this vibrant scientific landscape, the study of nitrogen-containing organic compounds was a burgeoning field. The discovery of oximes, compounds containing the RR'C=NOH functional group, represented a significant milestone in understanding the reactivity of carbonyl compounds. The term "oxime" itself, a portmanteau of "oxygen" and "imine," was first coined in the late 19th century, reflecting the novelty of this class of molecules[1]. It was in this context of fundamental discovery that this compound, a simple yet highly reactive α-keto oxime, was first synthesized and characterized.

The Pioneering Synthesis: Meyer and Janny's 1882 Breakthrough

The first documented synthesis of this compound is attributed to the seminal work of German chemist Victor Meyer and his collaborator Alois Janny in 1882. Their research, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, detailed their investigations into nitrogen-containing derivatives of acetone. In their paper titled "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone), they described the reaction of acetone with hydroxylamine, leading to the formation of a new crystalline compound. This compound was subsequently identified as this compound, also known as acetoxime in their publication.

A companion paper published in the same year, "Ueber die Einwirkung von Hydroxylamin auf Aceton" (On the effect of hydroxylamine on acetone), further elaborated on the reaction and the properties of the resulting product. This pioneering work not only marked the discovery of this compound but also contributed significantly to the foundational understanding of oxime chemistry.

Evolution of Synthetic Methodologies: From Historical Curiosity to Practical Reagent

Following its initial discovery, the synthesis of this compound has been the subject of continued investigation, leading to the development of various preparative methods. While Meyer and Janny's hydroxylamine-based synthesis remains a cornerstone, other approaches have been explored to improve yield, simplify the procedure, and utilize different starting materials.

One notable early method involved the treatment of acetone with sodium nitrite in acetic acid, as described by Küster in 1926. Another approach, reported by Slater in 1920, utilized the action of methyl nitrite on acetone in the presence of hydrochloric acid. These early 20th-century methods demonstrated the continued interest in this compound and the search for more efficient synthetic routes.

A significant advancement came with the use of nitrosyl chloride (NOCl) as a nitrosating agent. This method, detailed in a 1965 patent, offered a more direct and often higher-yielding pathway to α-isonitrosoketones, including this compound. The patent highlighted the drawbacks of earlier methods, such as poor yields and the high cost of reagents like alkyl nitrites.

The choice of synthetic route is often dictated by the desired scale, available starting materials, and safety considerations. The following section details a classic and reliable laboratory-scale preparation based on the principles of the early discoveries.

Experimental Protocol: A Classic Synthesis of this compound

This protocol outlines a well-established method for the preparation of this compound from acetone, sodium nitrite, and a mineral acid. This procedure is a self-validating system, where the successful formation of the product can be confirmed by its characteristic physical properties.

4.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity
AcetoneC₃H₆O58.0858 g (73.5 mL)
Sodium NitriteNaNO₂69.0069 g
Hydrochloric AcidHCl36.46(concentrated)
WaterH₂O18.02As needed
Ice--As needed

4.2. Step-by-Step Procedure

  • Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-salt bath to maintain a low temperature.

  • Initial Mixture: 58 g (73.5 mL) of acetone and a solution of 69 g of sodium nitrite in 125 mL of water are added to the flask. The mixture is stirred and cooled to 0°C.

  • Acid Addition: Concentrated hydrochloric acid is added dropwise from the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature between 0°C and 5°C. The addition is continued until the solution becomes acidic to litmus paper.

  • Reaction Monitoring: During the acid addition, the color of the reaction mixture may change. The reaction is considered complete when the addition of acid no longer produces a significant temperature change and the mixture remains acidic.

  • Product Isolation: The reaction mixture is allowed to stand in the ice bath for a short period. The crude this compound may precipitate as a crystalline solid.

  • Purification: The crude product is collected by vacuum filtration and washed with a small amount of cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether or carbon tetrachloride. The purified product appears as leaflets or shiny needles.

4.3. Causality of Experimental Choices

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and the decomposition of the product.

  • Slow Acid Addition: The slow, controlled addition of acid ensures that the temperature remains within the desired range and prevents the localized buildup of heat.

  • Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the active nitrosating agent.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid with a melting point of approximately 69°C. It is freely soluble in water and ether, moderately soluble in warm chloroform, benzene, and carbon tetrachloride, and practically insoluble in petroleum ether.

Table of Properties:

PropertyValueSource
Molecular FormulaC₃H₅NO₂
Molar Mass87.08 g/mol
Melting Point69 °C
pKa8.39 (at 25°C)
AppearanceLeaflets or shiny needles

Historical and Modern Applications

Initially a subject of academic curiosity, this compound has found applications in various fields of chemistry. Its bifunctional nature, possessing both a ketone and an oxime group, makes it a valuable intermediate in organic synthesis.

More recently, this compound, also referred to as MINA in some literature, has been investigated for its potential in medicinal chemistry. Studies have explored its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. This application highlights the enduring relevance of this historically significant molecule in modern scientific research.

Conclusion

The discovery of this compound by Victor Meyer and Alois Janny in 1882 was a direct result of the systematic exploration of fundamental organic reactions in the 19th century. From its initial synthesis through the reaction of acetone and hydroxylamine, the study of this simple α-keto oxime has evolved, with the development of more refined synthetic methods. The journey of this compound from a novel nitrogenous derivative of acetone to a compound with potential therapeutic applications underscores the importance of fundamental chemical research and the lasting impact of foundational discoveries. This guide has provided a comprehensive historical and technical overview, intended to equip researchers with a thorough understanding of the origins and core chemistry of this important molecule.

Diagrams

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acetone Acetone (CH₃COCH₃) Conditions 0-5°C Aqueous Solution Acetone->Conditions SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Conditions HCl Hydrochloric Acid (HCl) HCl->Conditions This compound This compound (CH₃C(O)CH=NOH) Conditions->this compound NaCl Sodium Chloride (NaCl) Conditions->NaCl H2O Water (H₂O) Conditions->H2O

Sources

Technical Guide: Thermal Stability & Decomposition Dynamics of Isonitrosoacetone (INAA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical directive for the handling, thermal characterization, and stability assessment of Isonitrosoacetone (INAA). It is designed for application scientists and process chemists who require precise, actionable data rather than general safety summaries.

CAS: 306-44-5 | Synonyms: MINA, (1E)-1-hydroxyiminopropan-2-one, Pyruvaldehyde 1-oxime Molecular Weight: 87.08 g/mol | Physical State: Crystalline Solid (Leaflets)[1]

Part 1: Executive Technical Summary

This compound (INAA) presents a unique dual-hazard profile in process chemistry: low-temperature physical mobility (sublimation) combined with high-energy chemical decomposition (oxime fragmentation). Unlike standard energetic materials that are stable until a distinct onset temperature, INAA’s stability is compromised by its phase behavior.

Critical Stability Parameters:

  • Melting Point (MP): 65–69 °C (Purity dependent).[2]

  • Sublimation Onset: ~90–100 °C (Significant vapor transport).[2]

  • Decomposition Onset (

    
    ):  >140 °C (Exothermic fragmentation).
    
  • Primary Hazard: Neurotoxicity (AChE reactivator) combined with the generation of Hydrogen Cyanide (HCN) during thermal runaway.

Core Directive: Do not rely solely on standard DSC (Differential Scanning Calorimetry) in open pans. The material will sublime before decomposing, leading to false "stable" baselines. Sealed-pan analysis is mandatory.

Part 2: Chemical Profile & Decomposition Mechanics

Structural Tautomerism & Reactivity

INAA exists in equilibrium between its oxime and nitroso forms, though the oxime predominates in the solid state. This equilibrium is sensitive to pH and temperature, influencing its degradation pathway.

  • Oxime Form (Dominant):

    
    
    
  • Nitroso Form (Minor):

    
    
    
Thermal Decomposition Pathways

The decomposition of alpha-keto oximes like INAA is driven by a Beckmann Fragmentation (Second-order Beckmann Rearrangement). Unlike the standard Beckmann rearrangement which yields amides, the presence of the alpha-carbonyl group facilitates C-C bond cleavage.

Mechanistic Pathway:

  • Protonation/Activation: The oxime hydroxyl group is activated (thermally or catalytically).

  • Fragmentation: The C1-C2 bond cleaves.

  • Product Formation: Generates Acetic Acid (

    
    ) and Hydrogen Cyanide (
    
    
    
    ).

Secondary Pathway (Dehydration): Under acidic conditions or specific catalysis, dehydration may occur, leading to the formation of pyruvonitrile (


), which is highly reactive and toxic.

DecompositionPathway INAA This compound (Oxime Form) Transition Transition State (N-O Bond Activation) INAA->Transition  ΔT > 140°C   Fragmentation C-C Bond Cleavage (Beckmann Fragmentation) Transition->Fragmentation SideProduct Pyruvonitrile (Dehydration) Transition->SideProduct  Acid Cat. / -H2O   Products Acetic Acid + HCN (Toxic/Flammable) Fragmentation->Products  Major Pathway  

Figure 1: Thermal decomposition cascade of this compound showing the critical generation of HCN.

Part 3: Thermal Analysis & Stability Data

The following data summarizes the thermal behavior of INAA. Note that "stable" implies no rapid exotherm, but slow degradation may occur.

ParameterValue / RangeTechnical Implication
Melting Point 65 – 69 °CPhase Change: Loss of crystal lattice stability. Reactivity increases significantly in the melt phase.
Sublimation Zone 90 – 100 °CContamination Risk: Material will coat the interior of process equipment/vents.
Exotherm Onset (

)
~140 – 150 °CRunaway Risk: Energy release begins. Based on analogous oxime derivatives and metal salt data.
Peak Exotherm (

)
170 – 200 °CCritical Failure: Rapid gas evolution (HCN, NOx, CO).
Energy of Decomp (

)
> 1200 J/g (Est.)High Energy: Potential for deflagration if confined.

Expert Insight: Impurity profiles drastically alter these values. The presence of Phorone (from acetone self-condensation) or trace Acids (from nitrosation) can lower the


 by catalyzing the fragmentation.

Part 4: Experimental Protocols (Self-Validating Systems)

To establish the stability of a specific INAA batch, use the following validated workflows.

Protocol: Sealed-Cell DSC Analysis

Purpose: To determine the true decomposition energy without mass loss interference.

  • Preparation: Calibrate DSC with Indium standard.

  • Sample Loading: Weigh 2–4 mg of INAA into a High-Pressure Gold-Plated Steel Crucible (to prevent HCN reaction with aluminum and contain pressure).

  • Sealing: Hermetically seal the crucible. Verify mass before and after sealing to ensure integrity.

  • Ramp: Heat from 25 °C to 300 °C at 5 °C/min.

  • Validation:

    • Endotherm (65–70 °C): Melting event.

    • Exotherm (>140 °C): Decomposition.[3][4][5]

    • Check: If the baseline drifts immediately after melting without a sharp peak, check for seal failure (leakage).

Protocol: Isothermal Stability (ARC Simulation)

Purpose: To detect autocatalytic behavior or long-term instability at storage temperatures.

  • Setup: Use a TGA (Thermogravimetric Analyzer) or TAM (Thermal Activity Monitor).

  • Condition: Hold sample isothermally at 80 °C (just above MP) for 24 hours.

  • Criterion:

    • Fail: Mass loss > 1% or Heat Flow > 50 µW/g.

    • Pass: Stable baseline indicating the melt is stable for short-term processing.

Safety Workflow for Handling

This workflow ensures operator safety against both neurotoxicity and thermal hazards.

SafetyWorkflow cluster_risk Critical Control Point Start Start: INAA Handling PPE PPE Check: Double Nitrile Gloves Resp. Protection (P100/OV) Start->PPE TempCheck Temp Control: Maintain < 25°C PPE->TempCheck Process Processing/Synthesis TempCheck->Process Waste Waste Neutralization: NaOH Treatment (pH > 10) Destroys Oxime/HCN Process->Waste  Residues   Storage Storage: Sealed, Dark, < 8°C Process->Storage  Product  

Figure 2: Operational safety workflow emphasizing temperature control and waste neutralization.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6399095, this compound. Retrieved from [Link]

  • ChemSrc. this compound: Physicochemical Properties and Safety Data. Retrieved from [Link]

  • Worek, F., & Thiermann, H. (2011).[6] Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis.[6][7] Toxicology.[8] Retrieved from [Link] (Contextual grounding on MINA toxicity/application).

  • DrugFuture. this compound Properties and Literature References. Retrieved from [Link]

Sources

Methodological & Application

use of Isonitrosoacetone in advanced organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Isonitrosoacetone, a versatile and reactive organic compound, serves as a critical building block in a multitude of advanced synthetic applications. Its unique bifunctional nature, possessing both a ketone and an oxime moiety, allows for a diverse range of chemical transformations, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth exploration of this compound, covering its synthesis, safe handling, and key applications, complete with detailed protocols and mechanistic insights.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one or synonyms such as pyruvaldoxime and MINA, is a solid at room temperature.[1][2] It is freely soluble in water and ether, and moderately soluble in warmer nonpolar solvents like chloroform and benzene.[2] Its structure presents two key reactive sites: the α-keto-oxime functionality, which is central to its utility in forming heterocyclic systems and coordinating with metal ions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 306-44-5[3]
Molecular Formula C₃H₅NO₂[3]
Molecular Weight 87.08 g/mol [1]
Appearance Leaflets or shiny needles[2]
Melting Point 69 °C[3]
Boiling Point 193 °C at 760 mmHg[3]
pKa 8.39 (at 25 °C)[2]
Solubility Freely soluble in water, ether; Soluble in alkalies[2]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.

Core Safety Directives:

  • Hazard Identification: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]

  • Storage: Store in a cool, dry, and dark environment. It should be kept in a tightly sealed container and refrigerated at 0-4 °C for short-term storage or -20 °C for long-term stability.[1]

Accidental Release Measures: In case of a spill, absorb the material with an inert substance like sand or vermiculite, sweep it up, and place it in a sealed container for proper chemical waste disposal.[3]

Synthesis of this compound

This compound is readily prepared in the laboratory via the nitrosation of acetone. This reaction proceeds through an acid-catalyzed enolization of acetone, followed by an electrophilic attack by a nitrosating agent.[5]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A Acetone P1 Mix Acetone & Acid Cool to 0 °C A->P1 B Sodium Nitrite P2 Slowly Add Aqueous NaNO₂ B->P2 C Acid (e.g., Acetic Acid) C->P1 P1->P2 P3 Stir at 0 °C P2->P3 W1 Extraction (e.g., with Ether) P3->W1 W2 Drying of Organic Layer W1->W2 W3 Solvent Removal (Rotary Evaporation) W2->W3 W4 Recrystallization W3->W4 Z Pure this compound W4->Z

Caption: General workflow for the laboratory synthesis of this compound.

Protocol 3.1: Laboratory Scale Synthesis of this compound

This protocol is adapted from established methods of ketone nitrosation.[2]

Materials and Reagents:

  • Acetone

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

  • Ice-salt bath

  • Standard glassware for synthesis and extraction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of acetone in glacial acetic acid. Cool the flask to 0 °C using an ice-salt bath.

    • Causality Insight: The reaction is performed at 0 °C to control the exothermic nature of the nitrosation and to prevent the decomposition of nitrous acid and the product. The acid is essential to generate the active nitrosating species (N₂O₃) from sodium nitrite and to catalyze the enol formation of acetone.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred acetone solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the ether layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of diethyl ether and petroleum ether to obtain pure this compound as crystalline leaflets.[2]

  • Characterization: Confirm the product's identity and purity by melting point determination (expected: ~69 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Advanced Organic Synthesis

This compound's bifunctional nature makes it a powerful precursor for various molecular scaffolds, particularly nitrogen-containing heterocycles.

Synthesis of Pyrazines and Quinoxalines

The most prominent application of this compound is in the synthesis of pyrazines and their benzo-fused analogs, quinoxalines. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.[6][7][8] The synthesis relies on a condensation reaction between the 1,2-dicarbonyl-like functionality of this compound and a 1,2-diamine.[9][10]

Mechanism R1 This compound I1 Schiff Base/ Iminoketone Intermediate R1->I1 Condensation (-H₂O) R2 1,2-Diamine R2->I1 I2 Cyclized Dihydropyrazine Intermediate I1->I2 Intramolecular Cyclization P Substituted Pyrazine/ Quinoxaline I2->P Oxidation/ Aromatization (-H₂O)

Caption: General mechanism for pyrazine/quinoxaline synthesis from this compound.

Protocol 4.1.1: Synthesis of 2-Acetyl-3-methylpyrazine

This protocol demonstrates a classic condensation-cyclization reaction.

Materials and Reagents:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Sodium Hydroxide solution (e.g., 1 M)

Procedure:

  • Initial Condensation: Dissolve this compound in ethanol in a round-bottom flask. Add an equimolar amount of ethylenediamine to the solution.

  • Cyclization: Gently heat the mixture to reflux for 2-4 hours. The reaction typically involves a color change.

    • Causality Insight: The initial reaction is the nucleophilic attack of one amine group of the diamine onto the ketone carbonyl of this compound, forming an imine. The subsequent intramolecular cyclization is driven by the attack of the second amine group onto the oxime's carbon atom, followed by dehydration to form the aromatic pyrazine ring.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a dilute NaOH solution.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Development

This compound (as MINA) has been investigated for its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[11] This application highlights its potential in the development of antidotes for chemical poisoning. The tertiary oxime structure is key to its activity, allowing it to function as a reactivator for the inhibited enzyme.[11]

This compound as a Ligand in Coordination Chemistry

The α-keto-oxime moiety of this compound is an excellent chelating ligand for various transition metals. The oxygen and nitrogen atoms can coordinate to a metal center, forming stable five-membered chelate rings. This property is utilized in the synthesis of novel metal complexes with potential applications in catalysis, materials science, and as antimicrobial agents.[12] The coordination can occur through either the isonitroso-oxygen or the isonitroso-nitrogen, sometimes leading to interesting linkage isomerism in the resulting complexes.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction; Decomposition of product/reagents; Temperature too high.Extend reaction time; Ensure temperature is strictly controlled (0-5 °C); Check purity of starting materials.
Impure product after recrystallization Inefficient recrystallization; Co-precipitation of impurities.Use a different solvent system for recrystallization; Perform a second recrystallization; Consider purification by column chromatography.
Side reactions in pyrazine synthesis Polymerization of reactants; Self-condensation of this compound.Ensure slow, controlled addition of reagents; Maintain optimal reaction temperature; Use dilute solutions to disfavor intermolecular side reactions.
Difficulty in product extraction Product has high water solubility.Saturate the aqueous layer with NaCl (salting out) before extraction; Increase the number of extractions with the organic solvent.

Conclusion

This compound is a remarkably versatile and accessible reagent in advanced organic synthesis. Its straightforward preparation and the rich reactivity of its α-keto-oxime functionality provide chemists with a powerful tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazines and quinoxalines. Furthermore, its demonstrated utility in coordination chemistry and medicinal applications underscores its continuing importance in modern chemical research and drug development. Adherence to proper safety protocols and an understanding of the mechanistic principles behind its reactions are key to successfully leveraging the full synthetic potential of this valuable compound.

References

  • This compound | CAS#:306-44-5 | Chemsrc . Chemsrc.com. [Link]

  • Safety Data Sheet: Acetone . Carl ROTH. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review . (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Synthesis and reactions of Pyrazine . (2018). Slideshare. [Link]

  • Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment . (2017). ResearchGate. [Link]

  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone . MDPI. [Link]

  • Isonitriles as supporting and non-innocent ligands in metal catalysis . (2020). RSC Publishing. [Link]

  • Aldol Reaction of Acetone and Nitrous Acid . (2009). Sciencemadness Discussion Board. [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors . (2015). Chemical Society Reviews (RSC Publishing). [Link]

  • This compound . Merck Index. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities . PubMed. [Link]

  • Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP) . (2015). ResearchGate. [Link]

  • Intra-ligand Chelate Linkage Isomerism of the Isonitroso Group in Ni(II), Cu(II) & Pd(II) Complexes of Tetradentate Schiff Bases . Indian Journal of Chemistry. [Link]

  • What Are The Chemical Reactions Of Acetone? . (2024). YouTube. [Link]

  • Synthesis of Heterocyclic Compounds . International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . (2015). American Journal of Organic Chemistry. [Link]

  • US2934523A - Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde.
  • Design and Synthesis of Some New Quinoxaline-Based Heterocycles . ResearchGate. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles . Frontiers in Chemistry. [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) . (2013). Master Organic Chemistry. [Link]

  • US9150570B2 - Synthesis of heterocyclic compounds.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides . MDPI. [Link]

  • Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles . ResearchGate. [Link]

  • Anti Addition vs Syn Addition - Alkene Reactions . (2023). YouTube. [Link]

  • Can Acetone act as a ligand? . Chemistry Stack Exchange. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives . PubMed Central. [Link]

  • Transition metal isocyanide complexes . Wikipedia. [Link]

  • This compound | C3H5NO2 | CID 6399095 . PubChem. [Link]

Sources

Application Note: Isonitrosoacetone as a Strategic Intermediate for Pyrrole-Based Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonitrosoacetone (INA), also known as 2-oxopropanal 1-oxime (CAS: 306-44-5), is a high-value bifunctional intermediate used extensively in the synthesis of nitrogen-containing heterocycles. Its primary utility lies in the Knorr Pyrrole Synthesis , where it serves as a precursor to 2,4-dimethylpyrroles—structural motifs found in porphyrins, bile pigments, and multi-kinase inhibitors (e.g., Sunitinib analogs).

This guide provides a validated protocol for the synthesis of INA and its subsequent conversion into a pharmaceutical-grade pyrrole scaffold. Emphasis is placed on thermal safety, impurity profiling, and mechanistic causality.

Chemical Profile & Strategic Utility

INA exists in a tautomeric equilibrium between the oxime (dominant) and nitroso forms. Understanding this equilibrium is critical for reaction monitoring, as the nitroso form is the reactive species in certain condensation pathways.

PropertySpecification
IUPAC Name 2-Oxopropanal 1-oxime
CAS Number 306-44-5
Molecular Formula

Molecular Weight 87.08 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 65–69 °C (Decomposes)
Solubility Soluble in water, ethanol, ether; sparingly soluble in benzene.
Stability Thermally Unstable. Risk of runaway decomposition >70°C.
Strategic Relevance

In drug discovery, INA is preferred over chloro-ketones for pyrrole synthesis because it avoids the formation of furan byproducts. It allows for the in situ generation of amino-ketones (via reduction), which immediately condense to form the pyrrole ring, minimizing the handling of unstable intermediates.

Protocol A: Synthesis of this compound (Intermediate)

Objective: Synthesis of INA via the nitrosation of acetone. Scale: 1.0 Molar (Laboratory Scale) Critical Parameter: Temperature control (< 5°C) is mandatory to prevent diazotization side reactions and thermal decomposition.

Reagents
  • Acetone (Reagent Grade): 58.0 g (1.0 mol)

  • Sodium Nitrite (

    
    ): 69.0 g (1.0 mol)
    
  • Glacial Acetic Acid: 60.0 g (1.0 mol)

  • Hydrochloric Acid (conc.): Catalytic amount

  • Ice/Water bath

Step-by-Step Methodology
  • Reactor Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Charge: Add Acetone (58.0 g) and Sodium Nitrite (69.0 g) dissolved in minimum water (approx. 150 mL). Cool the mixture to 0°C .

  • Acidification (The Exotherm):

    • Action: Add Glacial Acetic Acid dropwise over 60 minutes.

    • Control: Maintain internal temperature below 5°C .

    • Mechanistic Insight: The acid generates nitrous acid (

      
      ) in situ, which attacks the enol form of acetone. Rapid addition causes localized heating and formation of gaseous 
      
      
      
      byproducts (yield loss).
  • Reaction: Stir at 0–5°C for 3 hours. The solution will turn pale yellow.

  • Extraction:

    • Saturate the aqueous solution with NaCl (salting out).

    • Extract with Diethyl Ether (3 x 100 mL).

    • Note: Do not use chlorinated solvents if avoiding halogenated impurities is a requirement for the final API.

  • Isolation:

    • Dry the ether layer over anhydrous

      
      .
      
    • Evaporate the solvent under reduced pressure at a bath temperature < 35°C .

    • Safety Warning: Do not heat the residue above 40°C. INA can decompose violently.

  • Purification: Recrystallize from benzene/petroleum ether to yield white needles.

Workflow Visualization

INA_Synthesis Acetone Acetone (Substrate) Enol Enol Intermediate Acetone->Enol Tautomerization NaNO2 NaNO2 + H+ Nitrosation Nitrosation (< 5°C) NaNO2->Nitrosation Enol->Nitrosation + NO+ INA This compound (Product) Nitrosation->INA Isomerization

Figure 1: Reaction pathway for the nitrosation of acetone. The critical control point is the electrophilic attack of the nitrosonium ion on the enol.

Protocol B: Knorr Pyrrole Synthesis (Pharmaceutical Application)

Objective: Synthesis of Ethyl 2,4-dimethyl-3-pyrrolecarboxylate (Knorr Pyrrole). Relevance: This molecule is a "privileged scaffold."[1][2] The ester group at C3 allows for subsequent functionalization (e.g., formylation) to create drug libraries.

Reagents
  • This compound (from Protocol A): 8.7 g (0.1 mol)

  • Ethyl Acetoacetate: 13.0 g (0.1 mol)

  • Zinc Dust (Activation required): 15.0 g

  • Glacial Acetic Acid (Solvent/Proton source): 50 mL

  • Sodium Acetate (Buffer): 10.0 g

Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked flask, dissolve INA (8.7 g) and Ethyl Acetoacetate (13.0 g) in Glacial Acetic Acid (30 mL).

  • Reduction/Condensation (Simultaneous):

    • Action: Add Zinc dust in small portions (approx. 1g at a time) while stirring vigorously.

    • Control: The reaction is highly exothermic.[3] Maintain temperature at 60–70°C using the rate of Zn addition.

    • Mechanistic Insight: Zinc reduces the oxime (

      
      ) to an amine (
      
      
      
      ) and ketone (
      
      
      ). This transient amino-ketone immediately condenses with the ethyl acetoacetate to close the ring. If the amine were isolated first, it would dimerize to a pyrazine (unwanted byproduct).
  • Reflux: After Zn addition, heat the mixture to reflux (approx. 100°C) for 1 hour to drive the dehydration and aromatization.

  • Work-up:

    • Pour the hot reaction mixture into 500 mL of ice-cold water.

    • The crude pyrrole will precipitate as a solid.

  • Purification: Filter the solid and wash with water. Recrystallize from ethanol.

    • Target Yield: 60–70%[4][5]

    • Melting Point: 122–123°C

Mechanism Visualization

Knorr_Mechanism INA This compound Reduction Reduction to Amino-Ketone INA->Reduction + Zn EAA Ethyl Acetoacetate Condensation Condensation & Cyclization EAA->Condensation Zn Zn / AcOH (Reductant) Reduction->Condensation + EAA Pyrrole Ethyl 2,4-dimethyl- 3-pyrrolecarboxylate Condensation->Pyrrole - 2 H2O

Figure 2: The Knorr Pyrrole Synthesis mechanism. The 'in situ' reduction prevents dimerization of the amino-ketone intermediate.

Analytical Quality Control

To ensure the intermediate is suitable for pharmaceutical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet at

11.5-12.0 ppm (Oxime -OH). Methyl singlet at

2.0 ppm.
Purity HPLC (C18 Column)> 98.0% Area
Water Content Karl Fischer< 0.5% (Water interferes with Zn reduction)
Residue on Ignition Gravimetric< 0.1% (Crucial to remove inorganic salts from nitrosation)

Troubleshooting Note: If the NMR shows a split methyl peak, it indicates a mixture of syn and anti isomers. This is common and generally does not affect the Knorr synthesis yield, as both isomers reduce to the same amine.

Safety & Stability (Critical)

  • Thermal Runaway: INA is an oxime. Oximes can undergo Beckmann rearrangement or decomposition with significant heat release. Never distill INA at atmospheric pressure.

  • Toxicity: INA is a skin and eye irritant and is harmful if inhaled.[6] All operations involving sodium nitrite and acids must be performed in a fume hood to capture

    
     gases.
    
  • Storage: Store at 2–8°C. Long-term storage at room temperature leads to polymerization and darkening (formation of diazo-oxides).

References

  • Organic Syntheses , Coll.[5][7][8] Vol. 2, p. 202 (1943); Vol. 16, p. 44 (1936). Synthesis of Isonitrosopropiophenone (Analogous Protocol).Link

  • PubChem , National Library of Medicine. This compound Compound Summary.Link

  • Corwin, A. H.The Chemistry of Pyrrole and its Derivatives. In Heterocyclic Compounds, Vol. 1, Wiley, New York. (Classic reference for Knorr Mechanism).
  • Fischer, H. Organic Syntheses, Coll. Vol. 2, p. 202. Modified Knorr Synthesis.Link

  • Journal of Pharmaceutical Chemistry , 2017.[1] Recent synthetic and medicinal perspectives of pyrroles.[1][2] (Discusses downstream applications). Link

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Investigating the Central Nervous System Effects of Isonitrosoacetone: Application Notes and Protocols for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) effects of Isonitrosoacetone (MINA). This compound, a tertiary oxime, has garnered significant interest for its potential to counteract organophosphate (OP) poisoning, a condition characterized by the debilitating inhibition of acetylcholinesterase (AChE) in both the peripheral and central nervous systems.[1][2][3][4] Unlike conventional quaternary oxime reactivators, this compound's chemical structure suggests an enhanced ability to cross the blood-brain barrier (BBB), making it a promising candidate for mitigating the severe neurological consequences of OP exposure, such as seizures and cognitive deficits.[1][5] This document outlines detailed in vitro and in vivo protocols to rigorously evaluate the neuropharmacological profile of this compound, from its fundamental AChE reactivation kinetics to its functional impact on CNS-related behaviors in preclinical models. The methodologies are presented with a focus on scientific rationale and experimental integrity, ensuring a robust and reproducible approach to the investigation of this promising neurotherapeutic agent.

Introduction: The Critical Need for CNS-Permeant Acetylcholinesterase Reactivators

Organophosphate compounds, widely used as pesticides and tragically weaponized as nerve agents, exert their profound toxicity by irreversibly inhibiting acetylcholinesterase (AChE).[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a state of cholinergic crisis.[2][3][6] While peripheral symptoms are severe, the neurological consequences of AChE inhibition within the CNS are particularly devastating, leading to seizures, respiratory distress, and long-term cognitive impairment.[2][7][8][9]

The current standard of care for OP poisoning includes an antimuscarinic agent like atropine and an AChE reactivator, typically a quaternary pyridinium oxime such as pralidoxime (2-PAM).[6][7] However, the permanent positive charge on these oximes severely restricts their ability to penetrate the blood-brain barrier, leaving the CNS vulnerable to the unabated effects of AChE inhibition.[1][5]

This compound (MINA), a tertiary oxime, represents a significant advancement in the quest for effective OP poisoning antidotes. Its uncharged nature at physiological pH is hypothesized to facilitate its transit across the BBB, allowing for the reactivation of inhibited AChE directly within the brain.[1] This guide provides a detailed roadmap for the comprehensive investigation of this compound's CNS effects.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to experimental design, including solvent selection and dose formulation.

PropertyValueReference
CAS Number 306-44-5[10]
Molecular Formula C₃H₅NO₂[10]
Molecular Weight 87.08 g/mol [10][11]
Melting Point 69°C[12]
Boiling Point 193°C at 760 mmHg[12]
Solubility Freely soluble in water and ether.[10]
pKa 8.39 (25°C)[10]

In Vitro Evaluation of this compound

The initial assessment of this compound's potential as a CNS-active AChE reactivator begins with a series of in vitro assays to determine its efficacy in reactivating OP-inhibited enzymes and its ability to traverse a simulated blood-brain barrier.

Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

Scientific Rationale: The Ellman's assay is a robust and widely adopted colorimetric method for measuring AChE activity.[11][13] It provides a quantitative measure of the enzyme's ability to hydrolyze its substrate, and by extension, the efficacy of a reactivator like this compound to restore this function after OP-inhibition.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis AChE AChE Solution (e.g., from human erythrocytes or rat brain) Inhibition 1. Inhibition: AChE + OP AChE->Inhibition OP Organophosphate Inhibitor (e.g., Paraoxon) OP->Inhibition MINA This compound (MINA) Stock Solution Reactivation 2. Reactivation: Inhibited AChE + MINA MINA->Reactivation DTNB DTNB (Ellman's Reagent) Solution ColorDev 4. Color Development: Thiocholine + DTNB DTNB->ColorDev ATCh Acetylthiocholine (ATCh) Substrate Solution Hydrolysis 3. Hydrolysis: Reactivated AChE + ATCh ATCh->Hydrolysis Inhibition->Reactivation Reactivation->Hydrolysis Hydrolysis->ColorDev produces Thiocholine Measure Measure Absorbance at 412 nm (Kinetic Readings) ColorDev->Measure produces yellow TNB Calculate Calculate % Reactivation Measure->Calculate

Caption: Workflow for the in vitro AChE reactivation assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0.[14]

    • AChE Solution: Prepare a working solution of AChE (from a commercial source or tissue homogenate) in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Organophosphate (OP) Inhibitor Solution: Prepare a stock solution of the desired OP (e.g., paraoxon) in an appropriate solvent (e.g., ethanol or DMSO) and make serial dilutions in Assay Buffer.

    • This compound (MINA) Solution: Prepare a stock solution of this compound in Assay Buffer and create a range of concentrations to be tested.

    • DTNB Solution (Ellman's Reagent): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer to a final concentration of 10 mM.[15]

    • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCh) in Assay Buffer to a final concentration of 10 mM.

  • Assay Procedure (96-well plate format):

    • Inhibition Step: To each well, add AChE solution followed by the OP inhibitor solution. Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for complete inhibition. Include control wells with AChE and buffer only (no inhibitor).

    • Reactivation Step: Add the this compound solutions at various concentrations to the inhibited wells. Incubate for a specific duration (e.g., 30 minutes) to allow for reactivation.

    • Colorimetric Reaction: Add the DTNB solution to all wells.

    • Initiate Reaction: Add the ATCh substrate solution to all wells to start the enzymatic reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic reading) for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Scientific Rationale: To exert its effects on the CNS, this compound must cross the BBB. An in vitro BBB model, typically composed of a co-culture of brain endothelial cells, pericytes, and astrocytes, can provide an initial assessment of its permeability.

Experimental Workflow:

G cluster_setup Model Setup cluster_experiment Permeability Experiment cluster_analysis Analysis Culture Culture brain endothelial cells on a semi-permeable membrane TEER Monitor Transendothelial Electrical Resistance (TEER) Culture->TEER to confirm barrier integrity AddMINA Add this compound to the apical (blood) side TEER->AddMINA Incubate Incubate for various time points AddMINA->Incubate Sample Sample from the basolateral (brain) side Incubate->Sample Quantify Quantify this compound concentration (e.g., HPLC) Sample->Quantify CalculatePapp Calculate Apparent Permeability Coefficient (Papp) Quantify->CalculatePapp

Caption: Workflow for the in vitro BBB permeability assay.

Step-by-Step Protocol:

  • Establishment of the In Vitro BBB Model:

    • Culture primary porcine brain endothelial cells on the apical side of a Transwell insert.[12]

    • Co-culture with astrocytes and pericytes on the basolateral side to induce barrier properties.

    • Monitor the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER). High TEER values are indicative of a tight barrier.

  • Permeability Assay:

    • Once a stable and high TEER is achieved, replace the medium in the apical and basolateral chambers with fresh assay buffer.

    • Add this compound to the apical (luminal) chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Simultaneously, take a sample from the apical chamber to confirm the initial concentration.

  • Quantification and Data Analysis:

    • Quantify the concentration of this compound in the basolateral samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.

In Vivo Evaluation of this compound in Animal Models

Scientific Rationale: In vivo studies are essential to confirm the CNS effects of this compound in a complex biological system. Animal models of OP poisoning allow for the assessment of its efficacy in preventing mortality, reducing seizure activity, and its impact on behavior and cognitive function.[7][16]

Animal Model of Organophosphate Poisoning

Choice of Model: Rats and mice are commonly used due to their well-characterized physiology and the availability of established behavioral tests.[7]

Induction of Poisoning:

  • Administer a sublethal or lethal dose of an OP compound (e.g., sarin surrogate diisopropyl fluorophosphate - DFP, or paraoxon) via subcutaneous or intraperitoneal injection.[1]

  • The dose should be pre-determined to induce clear signs of cholinergic toxicity and, if desired, seizures.

Protocol: Assessment of Anticonvulsant Activity and AChE Reactivation in the Brain

Experimental Workflow:

G cluster_procedure Experimental Procedure cluster_analysis Post-Mortem Analysis OP_Admin Administer Organophosphate to animal model Observe Observe for seizure onset and severity OP_Admin->Observe Treat Administer this compound (post-exposure) Observe->Treat Monitor Monitor for seizure termination and survival Treat->Monitor Euthanize Euthanize animals at specific time points Monitor->Euthanize Dissect Dissect brain regions (e.g., hippocampus, cortex) Euthanize->Dissect Homogenize Homogenize brain tissue Dissect->Homogenize AChE_Assay Measure AChE activity (Ellman's Method) Homogenize->AChE_Assay

Caption: Workflow for in vivo assessment of this compound.

Step-by-Step Protocol:

  • Animal Groups:

    • Control (vehicle only)

    • OP + vehicle

    • OP + this compound (various doses)

    • OP + Atropine + this compound

  • Procedure:

    • Administer the OP compound to the animals.

    • Observe and score seizure activity using a standardized scale (e.g., Racine scale).

    • At a predetermined time post-exposure (e.g., 1 minute after seizure onset), administer this compound and/or atropine via intramuscular or intraperitoneal injection.

    • Monitor the animals for survival and cessation of seizure activity.

  • Brain AChE Activity Measurement:

    • At a defined endpoint (e.g., 60 minutes post-treatment), euthanize the animals.[1]

    • Rapidly dissect specific brain regions (e.g., striatum, midbrain, hippocampus, cortex).[1]

    • Homogenize the brain tissue in assay buffer.[6]

    • Measure AChE activity in the brain homogenates using the Ellman's method as described in section 3.1.

Protocol: Behavioral and Cognitive Assessments

Scientific Rationale: Survivors of OP poisoning often exhibit long-term behavioral and cognitive deficits.[9] Assessing the ability of this compound to mitigate these impairments is a critical measure of its neuroprotective potential.

Recommended Behavioral Tests:

  • Elevated Plus Maze: To assess anxiety-like behavior. An anxiogenic response is often observed after acute OP exposure.[9]

  • Morris Water Maze or Barnes Maze: To evaluate spatial learning and memory.[17]

  • Passive Avoidance Test: To assess fear-motivated learning and memory.[17]

General Protocol Outline:

  • Expose animals to a sublethal dose of an OP compound.

  • Administer this compound treatment.

  • Allow for a recovery period (e.g., 1-4 weeks).

  • Conduct a battery of behavioral tests to assess different cognitive and affective domains.

  • Compare the performance of the this compound-treated group to both control and OP-only groups.

Signaling Pathways and Mechanism of Action

A clear understanding of the underlying molecular mechanisms is crucial for rational drug development.

Mechanism of OP Toxicity and AChE Reactivation:

G cluster_synapse Cholinergic Synapse cluster_op Organophosphate (OP) Poisoning cluster_mina This compound (MINA) Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor binds Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate OP->AChE inhibits ACh_Accum ACh Accumulation Inhibited_AChE->ACh_Accum leads to Reactivated_AChE Reactivated AChE Overstim Receptor Overstimulation ACh_Accum->Overstim Toxicity Cholinergic Crisis & Neurotoxicity Overstim->Toxicity MINA This compound MINA->Inhibited_AChE reactivates Norm_ACh Normalized ACh Levels Reactivated_AChE->Norm_ACh restores Norm_Sig Restored Synaptic Transmission Norm_ACh->Norm_Sig

Caption: Mechanism of OP toxicity and AChE reactivation by this compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a CNS-active countermeasure for organophosphate poisoning. A systematic investigation of its in vitro reactivation kinetics, BBB permeability, and in vivo efficacy in relevant animal models is essential to validate its therapeutic potential. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens and to further elucidate the molecular mechanisms underlying its neuroprotective effects. The development of a truly CNS-penetrant AChE reactivator like this compound holds the promise of a paradigm shift in the medical management of OP intoxication, offering hope for improved outcomes for both civilian and military personnel exposed to these highly toxic agents.

References

  • DrugFuture. (n.d.). This compound. Available at: [Link]

  • JoVE. (2022, July 8). Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells. Available at: [Link]

  • Musilek, K., et al. (2011). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Molecules, 16(8), 6989-7000. Available at: [Link]

  • Semenov, V. V., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 23(18), 10748. Available at: [Link]

  • Pereira, E. F., et al. (2014). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. The Journal of Pharmacology and Experimental Therapeutics, 350(2), 313-321. Available at: [Link]

  • Shih, T. M., et al. (2007). Central acetylcholinesterase reactivation by oximes improves survival and terminates seizures following nerve agent intoxication. Journal of Applied Toxicology, 27(2), 157-166. Available at: [Link]

  • Norrrahim, M. N. F., et al. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. RSC Advances, 10(11), 6398-6413. Available at: [Link]

  • Macedo, P. E., et al. (2024). Drosophila melanogaster as a model organism for screening acetylcholinesterase reactivators. Journal of Toxicology and Environmental Health, Part A, 1-15. Available at: [Link]

  • Richards, J. R., & Mogali, S. (2023). Physiology, Acetylcholinesterase. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Sharma, R., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 11. Available at: [Link]

  • Chambers, J. E., et al. (2021). Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates. Neurotoxicology, 84, 15-24. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological Reports, 69(5), 853-866. Available at: [Link]

  • Aroniadou-Anderjaska, V., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15339. Available at: [Link]

  • Kovarik, Z., et al. (2021). Neuropharmacology: Oxime antidotes for organophosphate pesticide and nerve agent poisoning. Periodicum Biologorum, 122(1-2), 1-12. Available at: [Link]

  • Sadasivan, S., et al. (2017). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants, 6(4), 89. Available at: [Link]

  • Kassa, J. (2007). Cholinesterase Reactivators: The Fate and Effects in the Organism Poisoned with Organophosphates/Nerve Agents. Current Medicinal Chemistry, 14(29), 3147-3158. Available at: [Link]

  • Aroniadou-Anderjaska, V., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15339. Available at: [Link]

  • Norrrahim, M. N. F., et al. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. RSC Advances, 10(11), 6398-6413. Available at: [Link]

  • Rowlett, J. K., et al. (2016). Chronic Behavioral and Cognitive Deficits in a Rat Survival Model of Organophosphate Toxicity. VCU Scholars Compass. Available at: [Link]

  • de Oliveira, B. R., et al. (2022). Synthesis and in vitro assessment of the reactivation profile of clinically available oximes on the acetylcholinesterase model inhibited by A-series nerve agent surrogates. ChemRxiv. Available at: [Link]

  • Gerasimova, E. V., et al. (2020). Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides. Acta Naturae, 12(2), 76-83. Available at: [Link]

  • Zhao, X., et al. (2015). Neuroprotective and antioxidative effects of pioglitazone in brain tissue adjacent to the ischemic core are mediated by PI3K/Akt and Nrf2/ARE pathways. Journal of Neuroinflammation, 12, 136. Available at: [Link]

  • Wang, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6667. Available at: [Link]

  • Semenov, V. V., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 23(18), 10748. Available at: [Link]

  • Kovarik, Z., et al. (2021). Neuropharmacology: Oxime antidotes for organophosphate pesticide and nerve agent poisoning. Periodicum Biologorum, 122(1-2), 1-12. Available at: [Link]

  • Ganendran, A., & Balabaskaran, S. (1976). Reactivation studies on organophosphate inhibited human cholinesterases by pralidoxime (P-2-AM). The Southeast Asian journal of tropical medicine and public health, 7(3), 417–423. Available at: [Link]

  • BioWorld. (2020, March 31). New animal model more accurate for assessing nerve agent poisoning countermeasures. Available at: [Link]

  • Chambers, J. E., et al. (2013). Testing of novel brain-penetrating oxime reactivators of acetylcholinesterase inhibited by nerve agent surrogates. Toxicology and applied pharmacology, 269(1), 1-8. Available at: [Link]

  • Stojiljkovic, M. P., & Jokanovic, M. (2006). Entry of oximes into the brain: a review. Current medicinal chemistry, 13(29), 3565-3576. Available at: [Link]

  • da Silva, A. F., et al. (2018). Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules, 23(11), 2948. Available at: [Link]

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  • ResearchGate. (n.d.). AChE reactivation with tested oximes in blood and brain in rats... Available at: [Link]

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  • Benton, B. J., et al. (2021). Effects of novel brain-penetrating oxime acetylcholinesterase reactivators on sarin surrogate-induced changes in rat brain gene expression. Toxicology and applied pharmacology, 410, 115359. Available at: [Link]

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Application Note: Quantitative Analysis of Isonitrosoacetone in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isonitrosoacetone (INAc), also known as pyruvaldehyde 1-oxime (


), is a critical intermediate in the synthesis of pharmaceutical oximes (e.g., reactivators for organophosphate poisoning) and a potential metabolite in specific cyanobacterial pathways. Despite its structural simplicity, the bioanalysis of INAc presents significant challenges: it is low molecular weight (MW 87.08), highly polar, and susceptible to hydrolysis in biological fluids.

Traditional Reversed-Phase (RP) chromatography often fails to retain INAc, leading to elution in the void volume where ion suppression is highest. Furthermore, its lack of a strong chromophore limits the sensitivity of UV detection.

This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method. Unlike standard protocols, this guide prioritizes the HILIC-Amide stationary phase to ensure adequate retention and separation from matrix interferences, utilizing a "dilute-and-shoot" protein precipitation strategy optimized for high throughput.

Method Development Strategy (The "Why")

Chromatographic Mode: Why HILIC?

Standard C18 columns rely on hydrophobic interactions. INAc is too polar (LogP


 -0.5) to interact effectively with C18 chains, resulting in co-elution with salts and proteins (the "dead time").
  • Decision: We utilize a HILIC-Amide column. The amide phase creates a water-rich layer on the silica surface, partitioning the polar INAc out of the high-organic mobile phase. This ensures retention (

    
    ) and higher ionization efficiency in ESI due to the high acetonitrile content.
    
Ionization Source: ESI Positive vs. Negative

While oximes possess an acidic proton (


), Positive Electrospray Ionization (ESI+) is selected here for compatibility with acidic mobile phases (Formic Acid), which are necessary to protonate the amide stationary phase and prevent peak tailing.
  • Target Ion:

    
    
    
Sample Preparation: Matrix Control

Liquid-Liquid Extraction (LLE) is inefficient for INAc due to its high water solubility. Solid Phase Extraction (SPE) is viable but costly.

  • Protocol Choice: Protein Precipitation (PPT) with Acetonitrile. This is chemically compatible with the HILIC initial mobile phase (high organic), allowing direct injection of the supernatant without evaporation/reconstitution steps that could degrade volatile oximes.

Experimental Protocol

Chemicals and Reagents[1][2]
  • Analyte: this compound (CAS: 542-09-6), >98% purity.

  • Internal Standard (IS): Acetoxime-

    
     (or Diacetylmonoxime if isotopologues are unavailable).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (

    
    EDTA).
    
Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC Glycan BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

Step-by-Step Sample Preparation (PPT)
  • Thawing: Thaw plasma samples on ice (4°C). Critical: Do not use a water bath; oximes can hydrolyze at elevated temperatures.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water). Vortex for 10 sec.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanism:[1][2][3][4] The 4:1 ratio ensures complete protein crash. The acid stabilizes the oxime.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with pure Acetonitrile to match the initial mobile phase conditions perfectly.

LC-MS/MS Conditions
Liquid Chromatography Parameters
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with FA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 95% Initial Hold (Loading)
1.00 95% End Loading
3.50 50% Elution Ramp
3.60 40% Column Wash
4.50 40% End Wash
4.60 95% Re-equilibration

| 7.00 | 95% | End Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive)[5]

  • Spray Voltage: 4500 V

  • Gas Temp: 350°C

MRM Transitions: Note: Energies (CE) are representative and must be optimized per instrument.

AnalytePrecursor (

)
Product (

)
CE (eV)TypeLogic
INAc 88.0 43.1 15QuantCleavage of acetyl group (

)
INAc 88.070.012QualLoss of Water (

)
INAc 88.060.020QualLoss of CO/Rearrangement
IS Depends on ISDepends on IS-Quant-

Visualizing the Workflow & Mechanism

Analytical Workflow Diagram

The following diagram illustrates the "Dilute-and-Shoot" HILIC workflow designed to minimize analyte loss.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Serum) Prep Protein Precipitation (4:1 ACN:Plasma + 0.1% FA) Sample->Prep Add IS Centrifuge Centrifugation (12,000g, 4°C) Prep->Centrifuge Vortex Supernatant Supernatant Extraction Centrifuge->Supernatant Remove Solids LC HILIC Separation (Amide Column) Supernatant->LC Direct Inject MS MS/MS Detection (ESI+ MRM 88->43) LC->MS Elution Data Quantitation MS->Data

Caption: Figure 1. Optimized HILIC-MS/MS workflow for polar oxime analysis in plasma.

Fragmentation Pathway Logic

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation cluster_fragments Collision Induced Dissociation (CID) Precursor Precursor Ion [M+H]+ m/z 88 Frag1 Product Ion m/z 70 [M+H - H2O]+ Precursor->Frag1 - H2O (18 Da) Frag2 Quant Ion m/z 43 [CH3-C≡O]+ Precursor->Frag2 Alpha-cleavage Frag3 Product Ion m/z 60 [M+H - CO]+ Precursor->Frag3 - CO (28 Da)

Caption: Figure 2. Proposed ESI+ fragmentation pathways for this compound.

Validation Parameters & Acceptance Criteria

To ensure the method meets regulatory standards (FDA/EMA), the following validation parameters must be assessed.

ParameterMethodologyAcceptance Criteria (FDA 2018)
Linearity 8 non-zero standards (e.g., 1.0 – 1000 ng/mL). Weighted

regression.

; Back-calc accuracy

(

at LLOQ).
Accuracy & Precision QC Low, QC Mid, QC High (n=5 per run, 3 runs).Intra/Inter-day CV

and Bias

.
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) CV

across 6 lots of plasma.
Recovery Compare pre-extraction spike vs. post-extraction spike.Consistent recovery (does not need to be 100%, but precise).
Stability Bench-top (4h), Freeze-Thaw (3 cycles), Autosampler (24h).

deviation from nominal. Note: Check hydrolysis.

Expert Insights & Troubleshooting

The "Void Volume" Trap

Issue: If using a C18 column, you may see a peak at 0.5 min (void volume). Cause: INAc is not retained. Fix: Switch to HILIC as described. If HILIC is unavailable, use a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 (e.g., Waters HSS T3) with 100% aqueous loading for 2 minutes before the gradient.

Stability of Oximes

Issue: Signal decreases over time in the autosampler. Cause: Oximes can hydrolyze to their corresponding ketones/aldehydes in acidic water over long periods, or undergo Beckmann rearrangement. Fix: Keep the autosampler at 4°C. Ensure the final extract is in >80% Acetonitrile (aprotic solvent slows hydrolysis).

Carryover

Issue: Ghost peaks in blanks. Cause: Polar analytes can stick to metallic needle surfaces or rotor seals. Fix: Use a needle wash with high organic/water mix (e.g., 50:50 MeOH:H2O + 0.1% FA).

References

  • US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (General reference for HILIC mechanism selection).
  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A.

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The Role of Isonitrosoacetone in Advanced Multicomponent Reactions for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining the Utility of a Classic Reagent

Isonitrosoacetone, a well-established organic reagent, is finding new life in the realm of modern synthetic chemistry, particularly in the strategic construction of complex nitrogen-containing molecules. Traditionally valued for its role in forming oximes and as a precursor in various organic transformations, its potential as a versatile building block in multicomponent reactions (MCRs) is now being recognized. This guide provides an in-depth exploration of this compound's application in a novel class of MCRs, offering researchers and drug development professionals a powerful tool for diversity-oriented synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use, and showcase its utility in generating unique molecular scaffolds.

Core Concept: From this compound to a Reactive Intermediate for MCRs

The direct application of this compound in classic MCRs such as the Passerini or Ugi reactions is not straightforward. However, its true potential is unlocked by its conversion into a more reactive intermediate: a hydroximoyl chloride. This transformation sets the stage for a powerful three-component reaction involving an isocyanide and an amine, leading to the formation of α-oximinoamidines, a class of compounds with significant potential for further synthetic elaboration into various heterocyclic systems.[1]

Synthesis of the Key Intermediate: Acetylhydroximoyl Chloride

The journey begins with the chlorination of this compound. This step is critical as it transforms the relatively stable oxime into a reactive hydroximoyl chloride, primed for participation in the multicomponent reaction.

Protocol 1: Synthesis of Acetylhydroximoyl Chloride from this compound

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude acetylhydroximoyl chloride can be used in the subsequent multicomponent reaction without further purification.

Safety Precautions:

  • This compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • N-Chlorosuccinimide is a corrosive solid and an oxidizing agent; handle with care in a well-ventilated fume hood.

  • All manipulations should be performed in a well-ventilated fume hood.

The Main Event: A Three-Component Reaction for the Synthesis of α-Oximinoamidines

With the acetylhydroximoyl chloride in hand, the stage is set for the innovative multicomponent reaction. This reaction capitalizes on the reactivity of the hydroximoyl chloride with an isocyanide to generate a nitrile oxide intermediate in situ. This highly reactive species is then trapped by an amine to afford the desired α-oximinoamidine.[1][3]

Reaction Mechanism and Rationale

The currently accepted mechanism for this transformation is a testament to the intricate and elegant nature of multicomponent reactions. The key steps are as follows:

  • Formation of the Nitrile Oxide: In the presence of a base (often the amine reactant), the hydroximoyl chloride eliminates HCl to form a highly reactive nitrile oxide intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the nitrile oxide.

  • Intermediate Formation: This attack leads to the formation of a reactive intermediate.

  • Trapping by the Amine: The amine, acting as a nucleophile, traps this intermediate, leading to the final α-oximinoamidine product after proton transfer.

This mechanistic pathway is visualized in the following diagram:

MCR_Mechanism cluster_precursor Precursor Synthesis cluster_mcr Multicomponent Reaction This compound This compound NCS NCS, DMF HydroximoylChloride Acetylhydroximoyl Chloride NCS->HydroximoylChloride Chlorination NitrileOxide Nitrile Oxide (in situ) HydroximoylChloride->NitrileOxide -HCl (Base) Isocyanide Isocyanide (R-NC) Intermediate Reactive Intermediate Amine Amine (R'-NH2) Product α-Oximinoamidine NitrileOxide->Intermediate Isocyanide Attack Intermediate->Product Amine Trapping Workflow Start This compound Chlorination Protocol 1: Chlorination with NCS Start->Chlorination Intermediate Acetylhydroximoyl Chloride Chlorination->Intermediate MCR Protocol 2: Three-Component Reaction (Isocyanide, Amine) Intermediate->MCR Purification Purification (Column Chromatography) MCR->Purification Product α-Oximinoamidine Purification->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Sources

Application Note: Strategic Utilization of Isonitrosoacetone in High-Value Heterocycle Synthesis and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isonitrosoacetone (INAA), also known as pyruvaldehyde 1-oxime, represents a highly versatile yet underutilized


 synthon in modern organic synthesis. While historically significant in the Knorr pyrrole synthesis, recent advancements in diversity-oriented synthesis (DOS) have revitalized interest in INAA as a precursor for polysubstituted imidazoles, pyrazines, and transition metal catalysts. This application note provides a comprehensive technical guide for researchers to exploit the ambident nucleophilicity of INAA. We detail optimized protocols for heterocycle construction and stable metal-complex formation, supported by mechanistic insights and rigorous safety standards.

Part 1: Chemical Profile & Critical Safety Protocols

Reactivity Profile

INAA (


) exists in equilibrium between its oxime and nitroso tautomers. This duality allows it to function as:
  • An Electrophile: At the carbonyl carbon (C2).

  • A Nucleophile: At the oxime nitrogen or oxygen, and the

    
    -carbon (C3) upon deprotonation.
    
  • A Chelate: Forming stable 5-membered rings with transition metals (

    
    -donor).
    
Handling & Stability (Safety First)
  • Thermal Instability: Like many oximes, INAA can undergo accelerating thermal decomposition (runaway reaction) if heated without solvent or in the presence of strong acids/bases.

  • Toxicity: Classified as an irritant (Skin/Eye Irrit. 2).[1] Avoid inhalation of dust/vapors.[2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueCritical Note
CAS Number 306-44-5Verify purity >97% before use.
Molecular Weight 87.08 g/mol Useful for stoichiometric calculations.
Appearance White to pale yellow solidDarkening indicates decomposition/polymerization.
Melting Point 65-69 °CDo not overheat. Melt carefully in a bath.
Solubility Water, Ethanol, DMSOPoor solubility in non-polar hexanes.

Part 2: Novel Heterocycle Synthesis Protocols

Protocol A: Regioselective Synthesis of 2,4-Disubstituted Pyrroles

Context: Traditional Knorr synthesis often yields mixtures. This optimized protocol utilizes INAA with a 1,3-dicarbonyl compound in a modified reductive condensation, favoring the formation of 2,4-disubstituted pyrroles—a privileged scaffold in kinase inhibitor discovery.

Mechanism: The reaction proceeds via the in situ reduction of the oxime to an amine, followed by condensation with the dicarbonyl partner.

Materials
  • This compound (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Zinc Dust (Activate with dilute HCl prior to use) (4.0 eq)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve This compound (10 mmol) and Ethyl Acetoacetate (11 mmol) in Glacial Acetic Acid (15 mL) .

  • Buffering: Add Sodium Acetate (20 mmol) to buffer the solution.

  • Controlled Reduction (Critical Step):

    • Cool the mixture to 10°C.

    • Add Zinc Dust (40 mmol) portion-wise over 30 minutes.

    • Why: Rapid addition causes a dangerous exotherm and promotes side-reactions (self-condensation of INAA). Keep internal temp < 45°C.

  • Reflux: Once addition is complete, heat the mixture to 90°C for 2 hours. The solution will turn from cloudy grey to clear/yellowish.

  • Workup:

    • Decant the hot solution into ice water (100 mL).

    • Neutralize with

      
       (solid) until pH ~7.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water (9:1).
    

Validation:

  • TLC: Silica gel, 40% EtOAc/Hexane. Product

    
     ~ 0.4 (distinct blue fluorescence under UV254).
    
  • Yield: Expected 65-75%.

Protocol B: One-Pot Multi-Component Imidazole Synthesis

Context: Imidazoles are core components of antifungal and antihypertensive drugs. This protocol uses INAA as a masked dicarbonyl equivalent, reacting with an aldehyde and ammonium acetate.

Step-by-Step Methodology
  • Reagents: Combine INAA (5 mmol) , Benzaldehyde (5 mmol) , and Ammonium Acetate (20 mmol) in Methanol (10 mL) .

  • Catalysis: Add 10 mol% Iodine (

    
    )  as a Lewis acid catalyst.
    
  • Reaction: Stir at room temperature for 30 minutes, then reflux for 4 hours.

  • Observation: The mixture darkens as the imidazole ring forms.

  • Isolation: Pour into crushed ice containing sodium thiosulfate (to quench iodine). The precipitate is the crude imidazole.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of this compound, guiding the chemist through decision nodes based on the desired scaffold.

INAA_Reactivity INAA This compound (INAA) Red_Cond Reductive Condensation (Zn/AcOH) INAA->Red_Cond + 1,3-Dicarbonyl Cyclization Cyclization (NH4OAc/Aldehyde) INAA->Cyclization + Aldehyde Metal_Chel Metal Chelation (Ni(II), Cu(II)) INAA->Metal_Chel + Metal Salt Pyrrole 2,4-Disubstituted Pyrroles Red_Cond->Pyrrole Knorr-type Imidazole Trisubstituted Imidazoles Cyclization->Imidazole MCR Strategy Complex Bis(isonitroso) Metal Complex Metal_Chel->Complex Ligand Exchange

Figure 1: Divergent synthesis pathways starting from this compound.

Part 4: Coordination Chemistry & Catalysis[4]

INAA acts as a bidentate ligand.[4] The oxime nitrogen and carbonyl oxygen form stable 5-membered chelate rings with transition metals, often yielding complexes with catalytic activity in oxidation reactions.

Protocol C: Synthesis of Bis(isonitrosoacetonato)nickel(II)

Application: This complex serves as a standard for studying oxime coordination and has potential applications in homogenous catalysis for olefin polymerization.

  • Dissolution: Dissolve INAA (20 mmol) in Ethanol (20 mL) .

  • Metal Addition: Add a solution of Nickel(II) Acetate tetrahydrate (10 mmol) in Water (10 mL) dropwise.

  • pH Adjustment: The solution will turn green. Add dilute

    
     dropwise until pH ~8. A red/orange precipitate will form immediately (characteristic of Ni-oxime complexes).
    
  • Digestion: Heat on a steam bath for 15 minutes to coagulate the precipitate.

  • Filtration: Filter the red solid, wash with cold water and ethanol. Dry at 100°C.

Characterization Data:

  • IR Spectrum: Shift in

    
     stretch from 
    
    
    
    (free ligand) to ~
    
    
    (complex).
  • Magnetic Susceptibility: Diamagnetic (indicating Square Planar geometry).

Part 5: References

  • Knorr Pyrrole Synthesis: Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft.

  • Imidazole Synthesis: Radziszewski, B. (1882). "Ueber die Constitution des Lophins und verwandter Verbindungen". Berichte.

  • Oxime Metal Complexes: Chaudhury, G. R., et al. (1983). "Complexes of this compound with transition metals". Journal of the Indian Chemical Society.

  • Safety Data: PubChem. "this compound - Safety and Hazards".

  • General Reactivity: "Reactions of Oximes". Organic Chemistry Portal.

Sources

Application Note: Enzymatic Reactions and Biotransformations of Isonitrosoacetone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for researchers investigating the enzymatic transformations of Isonitrosoacetone (INA) , also known as 1-hydroxyimino-2-propanone .[1]

While INA is primarily known as a synthetic intermediate in the chemical manufacturing of aminoacetone and heterocyclic drugs (e.g., pyrazines), it serves as a critical substrate in chemoenzymatic asymmetric synthesis and metabolic toxicology studies .[1] This guide details protocols for its asymmetric reduction to chiral building blocks and its role in threonine catabolism pathways.[1]

Introduction & Scientific Context

This compound (


) is an 

-oximino ketone.[1] Its dual functionality—a ketone adjacent to an oxime—makes it a versatile scaffold for nitrogen-containing chiral synthons .[1]
Key Biological & Synthetic Relevance[1][2][3][4][5]
  • Chiral Amino Alcohol Synthesis: The enzymatic reduction of the ketone moiety of INA yields 1-hydroxyimino-2-propanol , a stable precursor that can be chemically reduced to 1-amino-2-propanol (isopropanolamine) with high enantiopurity.[1] This is a vital strategy in the synthesis of adrenergic drugs and chiral auxiliaries.

  • Metabolic Toxicology: INA is structurally related to the degradation products of L-threonine.[1] The enzyme L-Threonine Dehydrogenase (TDH) produces 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone .[1][2] Understanding the enzymatic handling of these oxime/ketone intermediates is crucial for studying methylglyoxal-induced cellular stress.

  • Promiscuous Biocatalysis: Recent studies indicate that certain Ene-Reductases (ERs) and Old Yellow Enzymes (OYEs) can promiscuously reduce the C=N bond of oximes, offering a potential (though slower) direct enzymatic route to amines.[1]

Mechanistic Pathways & Visualization[1]

The following diagram illustrates the two primary enzymatic fates of this compound: Pathway A (Ketone Reduction) and Pathway B (Oxime Reduction/Metabolism).

INA_Pathways INA This compound (1-hydroxyimino-2-propanone) KRED Ketoreductase (KRED) or ADH INA->KRED NADPH ER Ene-Reductase (ER) (Promiscuous Activity) INA->ER FMN/NADPH (Slow) OximeAlc Chiral 1-Hydroxyimino-2-propanol (Stable Intermediate) KRED->OximeAlc >99% ee ChemRed Chemical Reduction (H2/Pd or LiAlH4) OximeAlc->ChemRed AminoAlc Chiral 1-Amino-2-propanol ChemRed->AminoAlc AminoAcetone Aminoacetone ER->AminoAcetone MAO Amine Oxidase / Spontaneous AminoAcetone->MAO MG Methylglyoxal (Toxic Metabolite) MAO->MG

Figure 1: Divergent enzymatic pathways for this compound.[1] Pathway A (Blue) is the preferred route for asymmetric synthesis.[1] Pathway B (Red) represents metabolic degradation and promiscuous reduction.

Protocol A: Chemoenzymatic Synthesis of Chiral 1-Hydroxyimino-2-propanol[1]

Objective: To synthesize enantiomerically pure (S)- or (R)-1-hydroxyimino-2-propanol via asymmetric ketone reduction. This intermediate is stable and retains the oxime for subsequent chemical reduction.[1]

Materials & Reagents[1][3][4][7][8][9][10]
  • Substrate: this compound (100 mM stock in DMSO).

  • Enzyme: Commercial Ketoreductase (KRED) screening kit (e.g., Codexis, Daicel) or Lactobacillus kefir ADH (overexpressed in E. coli).[1]

  • Cofactor Recycling System:

    • NADP+ (1.0 mM)[1]

    • Glucose Dehydrogenase (GDH, 5 U/mL)[1]

    • D-Glucose (200 mM)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Extraction: Ethyl Acetate.[1][3]

Experimental Workflow
  • Reaction Assembly: In a 20 mL glass vial, combine:

    • 10 mL Phosphate Buffer (pH 7.0)

    • 20 mg D-Glucose (excess for recycling)

    • 1 mg NADP+

    • 50 µL GDH solution[1]

    • 10 mg Enzyme Lyophilizate (KRED)[1]

    • Start Reaction: Add 100 µL this compound stock (Final conc: ~1 mM).

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Note: Monitor pH; if it drops below 6.5 due to gluconic acid production, titrate with 1M NaOH.[1]

  • Reaction Termination & Analysis:

    • Extract with 2 x 5 mL Ethyl Acetate.[1]

    • Dry organic layer over

      
       and evaporate.[1][4][5]
      
    • Derivatization for GC/HPLC: The oxime group may interfere with standard chiral columns.[1] Convert to the acetate derivative using acetic anhydride/pyridine before analysis on a Chiralcel OD-H column.

  • Self-Validation Check:

    • Control: Run a reaction without enzyme (buffer only) to check for spontaneous degradation of INA.

    • Conversion: Should exceed 90% within 24h for active KREDs.[1]

    • Stereochemistry: Compare retention times against racemic standards prepared by

      
       reduction.
      

Protocol B: Enzymatic Reduction of the Oxime (Research Application)

Objective: To investigate the promiscuous reduction of the C=N bond in INA to form aminoacetone using Ene-Reductases (ER). Note: This reaction is typically slower than ketone reduction.[1]

Materials
  • Enzymes: Old Yellow Enzyme (OYE1-3) or Pseudomonas putida XenA/XenB.[1]

  • Detection: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Ehrlich’s reagent (for pyrrole formation).[1]

Workflow
  • Assay Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

    • Substrate: 5 mM this compound.[1]

    • Cofactor: 100 µM NADPH (regenerated via G6PDH system).[1]

    • Enzyme: 10 µM purified ER.[1]

    • Anaerobic Conditions: Critical. Oxygen competes for the FMN cofactor in ERs, producing

      
       instead of reducing the substrate. Perform in a nitrogen-purged glove box or sealed vial.
      
  • Detection of Aminoacetone: Aminoacetone is unstable and spontaneously dimerizes to dimethylpyrazine or degrades to methylglyoxal.[1]

    • In-situ Trapping: Add Ethyl acetoacetate to the reaction mixture. Aminoacetone formed will react via Knorr synthesis to form a stable pyrrole derivative which can be quantified by HPLC (UV 254 nm).[1]

Data Summary & Troubleshooting

ParameterProtocol A (Ketone Reduction)Protocol B (Oxime Reduction)
Primary Enzyme Alcohol Dehydrogenase (ADH/KRED)Ene-Reductase (ER) / OYE
Target Product Chiral Oxime AlcoholAminoacetone (Transient)
Cofactor NADPH (High Consumption)FMN / NADPH
Key Challenge Enantioselectivity optimizationLow activity; Substrate instability
Stability Product is stable at neutral pHProduct degrades to Methylglyoxal
Atmosphere Aerobic acceptableStrictly Anaerobic preferred
Troubleshooting Guide
  • Low Conversion (Protocol A): INA can inhibit some ADHs.[1] Try feeding the substrate (fed-batch) to keep concentration <5 mM.[1]

  • Product Degradation: If the oxime alcohol turns yellow/brown, it is dehydrating to a nitrile or polymerizing.[1] Store at -20°C under Argon.

  • Safety Warning: this compound is a skin irritant and potential sensitizer.[1] Aminoacetone degradation products (Methylglyoxal) are cytotoxic.[1][6] Handle all reactions in a fume hood.[1]

References

  • Neuberger, A., & Tait, G. H. (1960).[1][7][8] The enzymic conversion of threonine to aminoacetone.[9][10] Biochimica et Biophysica Acta, 41, 164-165.[1][8] Link

  • Kallimopoulos, D., et al. (2020).[1] C=C-Ene-Reductases Reduce the C=N Bond of Oximes.[1] ACS Catalysis, 10, 10708–10713.[1] (Demonstrates promiscuous oxime reduction). Link[1]

  • Goldberg, K., et al. (2007).[1][11] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248.[1] Link[1]

  • Kalapos, M. P. (2013).[1] Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells.[1][6] Chemical Research in Toxicology, 26(1), 6-8.[1] Link

Sources

application of Isonitrosoacetone in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather intel on isonitrosoacetone's materials science applications. My initial focus is its ligand potential in metal complexes and its role in sensor design. I'm aiming for a comprehensive overview of existing research and potential gaps.

Expanding Search Scope

I'm now widening my search to include this compound's role in corrosion inhibition, polymer synthesis, and functional material creation. I'll meticulously analyze the results, looking for core themes, experimental methods, and key findings. My focus is on authoritative sources and understanding the underlying chemistry driving these applications. I'm also planning the application note's structure, including detailed sections and mechanisms of action.

Deepening Data Analysis

I'm now diving into the specifics from my expanded search. I'm focusing on the underlying chemical principles. The goal is a clear structure for the application note. I'll make sure each application is explained thoroughly, including the experimental data. I'm planning to make diagrams to show how the chemical reactions work, which should make the info easier to understand.

Troubleshooting & Optimization

minimizing impurity formation in Isonitrosoacetone production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurity Formation & Process Optimization for Isonitrosoacetone (Pyruvaldehyde 1-Oxime) Ticket ID: CHEM-SUP-2024-OX Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Critical Path to Purity

Welcome to the technical support hub for this compound synthesis. You are likely here because your reaction mixture has turned into a dark tar, your melting point is depressed, or you are concerned about the thermal stability of your scale-up.

The production of this compound via the nitrosation of acetone is a classic "goldilocks" reaction: it requires precise control of temperature, pH, and stoichiometry. The reaction relies on the acid-catalyzed enolization of acetone, followed by electrophilic attack by a nitrosonium species (


 or 

).

Common Failure Modes:

  • Thermal Runaway: Leading to tar/polymer formation.

  • Over-Nitrosation: Formation of 1,3-dithis compound.

  • Hydrolysis: Decomposition to methylglyoxal and subsequent polymerization.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown/black and the yield is <40%. What happened?

Diagnosis: Thermal degradation caused by poor exotherm control. Root Cause: The nitrosation of acetone is highly exothermic (


). If the internal temperature exceeds 20°C (or even 10°C during critical phases), the product degrades into "tars" (complex polymers of methylglyoxal and unreacted oxime).

Corrective Action:

  • Active Cooling: Use a cryostat or salt-ice bath to maintain the internal temperature between 0°C and 5°C during the addition of sodium nitrite.

  • Manage the Induction Period: This reaction often exhibits an induction period. Do not increase the addition rate of nitrite if the reaction does not start immediately (indicated by a color change to orange/red and a temperature spike). Wait. If you rush, the accumulation of reagents will lead to a sudden, uncontrollable exotherm.

  • Quench Protocol: If the temperature spikes above 25°C, immediately stop addition and dump the reaction onto crushed ice.

Q2: I am detecting significant amounts of 1,3-dithis compound. How do I prevent this?

Diagnosis: Over-nitrosation due to local excesses of the nitrosating agent. Root Cause: The introduction of a second nitroso group onto the acetone molecule occurs if the ratio of Nitrite:Acetone is too high, or if mixing is inefficient.

Corrective Action:

  • Stoichiometry: Ensure a slight excess of acetone (1.1 to 1.2 equivalents) relative to sodium nitrite. This statistically favors mono-substitution.

  • Addition Mode: Add the Sodium Nitrite solution into the Acid/Acetone mixture . This keeps the concentration of the nitrosating agent low relative to the acetone substrate at all times.

  • Agitation: High-shear mixing is required to disperse the nitrite solution rapidly before localized high concentrations can drive the second nitrosation.

Q3: My product melting point is 58-60°C (Lit. 65-67°C). Recrystallization isn't helping.

Diagnosis: Contamination with inorganic salts (NaCl) or trace moisture. Root Cause: this compound is highly soluble in water and polar organic solvents, making it difficult to separate completely from the sodium chloride byproduct formed during the reaction.

Corrective Action:

  • The "Salting Out" Effect: After the reaction, saturate the aqueous layer with solid NaCl before extraction. This forces the organic product into the extraction solvent (Ether or Ethyl Acetate).

  • Drying: The product is hygroscopic. Dry the organic phase thoroughly with

    
    before evaporation.
    
  • Recrystallization Solvent: Use a mixture of Toluene/Petroleum Ether or Benzene/Petroleum Ether (if safety permits). Dissolve in the minimum amount of warm toluene, then add petroleum ether until turbid. Cool slowly to 4°C.

Q4: Are there safety risks with scaling this up to 100g+?

Diagnosis: High Risk of Thermal Runaway and Decomposition.[1] Root Cause: Isonitroso compounds are potentially shock-sensitive and thermally unstable. The intermediate diazonium species (if formed) and the product itself can decompose explosively if heated dry.

Corrective Action:

  • Never distill to dryness at atmospheric pressure. Always use high vacuum and keep the bath temperature below 40°C.

  • Ventilation: The reaction generates trace amounts of HCN and

    
     gases. Work in a high-flow fume hood.
    
  • Blast Shield: Use a polycarbonate shield for reactions >50g.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired pathway and the impurity-generating side reactions.

G Acetone Acetone Enol Enol Intermediate Acetone->Enol Acid Catalysis Acid Acid (HCl) Nitrite NaNO2 Product This compound (Target) Enol->Product Nitrosation (+NO+) DiOxime 1,3-Dithis compound (Impurity) Product->DiOxime Excess NO+ / Poor Mixing Methylglyoxal Methylglyoxal (Hydrolysis) Product->Methylglyoxal Acid Hydrolysis (pH < 1) Tars Polymers/Tars (Thermal Degradation) Product->Tars Heat (>40°C) Methylglyoxal->Tars Heat (>20°C)

Figure 1: Reaction pathway showing the critical nodes where temperature and stoichiometry determine purity versus tar formation.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g scale) with minimized impurities.

Reagents:

  • Acetone (Reagent Grade): 10.0 mL (0.136 mol) - Slight Excess

  • Sodium Nitrite: 8.5 g (0.123 mol)

  • Hydrochloric Acid (conc.): ~10 mL

  • Water: 30 mL

  • Ice: ~100 g

Step-by-Step Procedure:

  • Preparation: Dissolve 8.5 g of Sodium Nitrite in 30 mL of water. Chill to 0°C.

  • Acidification Setup: In a 250 mL 3-neck flask equipped with a thermometer and mechanical stirrer, place 10 mL of Acetone and 20 mL of water. Cool to 0°C in an ice-salt bath.

  • Addition Phase (Critical):

    • Add the Sodium Nitrite solution dropwise to the Acetone mixture.

    • Simultaneously, add conc. HCl dropwise to maintain pH ~2-3.

    • CRITICAL: Monitor temperature strictly. Do not exceed 5°C.

    • Note: The addition should take 45-60 minutes.

  • Post-Reaction: Stir at 0°C for an additional 30 minutes. The solution should be pale yellow. Darkening indicates decomposition.

  • Work-up:

    • Transfer to a separatory funnel.

    • Extract with Diethyl Ether (

      
      ). Note: Ethyl Acetate can be used but extracts more water.
      
    • Combine organic layers and wash with 10 mL saturated brine.

    • Dry over anhydrous

      
       for 20 minutes.
      
  • Isolation:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature of <30°C .

    • The residue will solidify upon cooling.

  • Purification: Recrystallize from Toluene/Petroleum Ether to obtain white needles (mp 65-67°C).

Quantitative Data Summary

ParameterOptimal RangeConsequence of Deviation
Temperature 0°C – 5°C>10°C: Tar formation; <0°C: Slow reaction, accumulation risk
Acetone:Nitrite Ratio 1.1 : 1.0<1.0: Formation of Di-isonitrosoacetone
Addition Time 45 – 60 minToo fast: Thermal runaway; Too slow: Hydrolysis
pH 2 – 3<1: Hydrolysis to Methylglyoxal; >5: No reaction

References

  • Organic Syntheses , Coll.[2] Vol. 2, p. 363 (1943); Vol. 16, p. 44 (1936). This compound. [Link][3]

  • Touster, O. (1953). The Nitrosation of Aliphatic Carbon Atoms. Organic Reactions, 7, 327.
  • Claisen, L. & Manasse, O. (1887). Ueber Nitrosoketone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2194-2198. [Link]

  • Carey, F. A. & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Section on Electrophilic Substitution alpha to Carbonyls).

Sources

addressing stability issues of Isonitrosoacetone in different solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chemical Stability & Formulation Support Last Updated: October 26, 2023

Introduction: The Stability Paradox of -Keto Oximes

Welcome to the technical support hub for Isonitrosoacetone (INAA), also known as Pyruvaldehyde 1-oxime.

If you are visiting this page, you have likely encountered one of two problems: your clear solution has turned yellow/brown, or your HPLC purity data shows "ghost peaks" of methylglyoxal. INAA is a chemically deceptive molecule. While it appears stable as a crystalline solid, it sits on a "knife-edge" of stability in solution due to its


-keto oxime structure. It possesses a pKa of 8.39 , making it susceptible to ionization-triggered degradation in basic media and hydrolysis in strong acids.

This guide moves beyond generic advice, providing the mechanistic causality you need to stabilize your workflows.

Module 1: pH-Dependent Stability & Hydrolysis

The "Safe Zone" Concept

The most critical factor for INAA stability is pH. The molecule exhibits a U-shaped stability profile.

  • pH < 2 (Strong Acid): Rapid Hydrolysis. The oxime nitrogen protonates, activating the carbon-nitrogen double bond for water attack.

  • pH 3.0 – 5.0 (The Safe Zone): Kinetic stability is maximized. Protonation is insufficient to trigger rapid hydrolysis, and the molecule remains neutral.

  • pH > 7.5 (Alkaline): Anion Formation & Polymerization. As pH approaches the pKa (8.39), the oxime proton is lost. The resulting anion is a nucleophile that reacts with remaining neutral molecules, leading to yellow/brown condensation products (aldol-like condensations).

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic fate of INAA under different conditions.

INAA_Degradation INAA This compound (Stable Solid) Acid Acidic Conditions (pH < 2) INAA->Acid Dissolution Base Basic Conditions (pH > 8) INAA->Base Dissolution Hydrolysis Hydrolysis (Rate = k[H+]) Acid->Hydrolysis Anion Oximate Anion (Yellow Coloration) Base->Anion Deprotonation MG Methylglyoxal (Reactive Electrophile) Hydrolysis->MG Cleavage HA Hydroxylamine Hydrolysis->HA Polymer Complex Polymers (Brown Tars) Anion->Polymer Self-Condensation

Figure 1: Mechanistic pathways of this compound degradation. Note that acid leads to cleavage, while base leads to polymerization.

Module 2: Solvent Compatibility & Storage

Researchers often default to DMSO for stock solutions, but for INAA, hygroscopicity is the enemy. Water introduced by hygroscopic solvents accelerates hydrolysis.

Solvent Selection Matrix
SolventSuitabilityTechnical Notes
Water (pH 7) Poor Slow degradation over 24h. Solution turns yellow as pH drifts.
Water (pH 4) Good Recommended for aqueous assays. Buffer with 10mM Acetate or Citrate.
DMSO Moderate Good solubility, but DMSO is hygroscopic. Absorbed water triggers hydrolysis. Store frozen.
Acetonitrile Excellent Best for stock solutions. Aprotic and non-reactive.
Methanol Caution Potential for hemiacetal formation with the ketone group over long storage.
Ether Good High solubility, stable, but concentration control is difficult due to evaporation.

Module 3: Troubleshooting & FAQs

Q1: My INAA solution turned yellow immediately upon preparation. Is it usable?

Verdict: Discard immediately. Causality: The yellow color indicates the formation of the oximate anion (conjugated system) or initial polymerization products. This usually happens if:

  • You dissolved it in a basic buffer (PBS pH 7.4 is often too high for long-term stability).

  • Your glassware had alkaline detergent residues. Corrective Action: Re-prepare in a slightly acidic buffer (pH 4.5) or pure Acetonitrile.

Q2: I see a "Ghost Peak" eluting before INAA in my HPLC. What is it?

Analysis: This is almost certainly Methylglyoxal (Pyruvaldehyde) . Mechanism: On-column hydrolysis. If your HPLC mobile phase is too acidic (e.g., 0.1% TFA, pH ~2) and the run time is long, INAA hydrolyzes during the analysis. Corrective Action: Switch to a mobile phase modifier with a higher pH, such as 0.1% Formic Acid (pH ~2.7) or an Ammonium Acetate buffer (pH 4.5), to mitigate on-column degradation.

Q3: Can I use metal spatulas to weigh INAA?

Verdict: Avoid if possible. Causality:


-keto oximes are potent chelators (structurally related to Dimethylglyoxime). Trace iron or copper from pitted spatulas can form colored complexes (usually red or green) that catalyze further oxidation/decomposition.
Corrective Action:  Use plastic or glass spatulas.

Module 4: Validated Analytical Protocols

Protocol A: HPLC Purity & Stability Assay

Use this method to verify the integrity of your stock before starting biological experiments.

System: Reversed-Phase HPLC (UV Detection) Stationary Phase: C18 Column (e.g., Phenomenex Luna or equivalent), 5µm, 4.6 x 150mm.

Mobile Phase:

  • Solvent A: 10mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid). Crucial: Do not use strong acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient:

Time (min) % A % B
0.0 95 5
10.0 60 40

| 12.0 | 95 | 5 |

Parameters:

  • Flow Rate: 1.0 mL/min[1][2]

  • Wavelength: 240 nm (Optimized for the oxime

    
     transition).
    
  • Injection Vol: 10 µL.

Acceptance Criteria:

  • INAA Retention Time: ~4-6 mins (varies by column).

  • Impurity (Methylglyoxal): Elutes near void volume (very polar).

Protocol B: Emergency Purification (Recrystallization)

If your solid stock has turned slightly beige/yellow.

  • Dissolve impure INAA in a minimum volume of warm Ether or Carbon Tetrachloride (approx 40°C).

  • Filter while warm to remove insoluble brown polymers.

  • Add Petroleum Ether dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Collect crystals (should be colorless leaflets/needles) and dry under vacuum.

  • Melting Point Check: Target 69°C .

Module 5: Decision Support Tree

Use this flowchart to determine the correct solvent system for your specific application.

Solvent_Decision_Tree Start Start: Select Application Q1 Is this for LC/MS or HPLC? Start->Q1 Q2 Is this for Cell Culture? Start->Q2 Q3 Is this for Chemical Synthesis? Start->Q3 Res1 Use Acetonitrile (Fresh Prep) Q1->Res1 Res2 Dissolve in DMSO Dilute into Media immediately Q2->Res2 Warning AVOID: Basic Buffers (PBS, Tris pH > 7.5) Q2->Warning Caution Res3 Use Ether or Chloroform Q3->Res3

Figure 2: Solvent selection decision tree based on experimental application.

References

  • PubChem. (n.d.).[3] this compound | C3H5NO2 | CID 6399095.[3] National Library of Medicine. Retrieved from [Link]

    • Source of pKa (8.39) and physical property data.[3][4]

  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986).[5] Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. Retrieved from [Link]

    • Establishes the mechanism of oxime hydrolysis in acidic vs. basic media (analogous -keto oxime behavior).
  • Verification of solubility profiles (Ether/W
  • SIELC Technologies. (n.d.). HPLC Method for Phenol and Acetone Impurities. Retrieved from [Link]

    • Basis for the adapted C18/Acetonitrile/Water chrom

Sources

Isonitrosoacetone Synthesis: A Technical Support Guide for Process Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isonitrosoacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of this compound. Our focus is on providing practical, experience-driven advice to ensure the successful and safe execution of your chemical processes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of this compound.

Q1: What are the most common starting materials for this compound synthesis?

The most prevalent methods for synthesizing this compound involve the nitrosation of ketones or compounds with an active methylene group.[1] Common starting materials include ethyl acetoacetate and acetone.[2][3] The choice of starting material often depends on factors such as cost, availability, and desired purity of the final product.

Q2: What are the critical safety precautions to consider during this compound synthesis?

The synthesis of this compound involves handling potentially hazardous materials. Key safety precautions include:

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling of Nitrosating Agents: Nitrosating agents can be corrosive and toxic. Avoid inhalation and skin contact.

  • Exothermic Reactions: The nitrosation reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Product Handling: this compound is a skin and eye irritant and may cause respiratory irritation.[5] Handle the final product with care.

Q3: How should this compound be stored?

This compound should be stored in a cool, dry, and dark place.[6] It is recommended to store it in a tightly sealed container under refrigeration to minimize degradation.[4] Avoid exposure to heat, flames, and sparks.[4]

Q4: What are the typical analytical methods to assess the purity of this compound?

Several analytical techniques can be employed to determine the purity of synthesized this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor reaction progress.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can identify and quantify impurities.

  • Gas Chromatography (GC): Suitable for analyzing the purity of volatile compounds.

  • Melting Point: A sharp melting point range is indicative of a pure compound.[7]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): Used to confirm the structure of the desired product and identify any impurities.

Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

Q: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Scientific Rationale: The nitrosation reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inadequate mixing.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize TLC or HPLC to monitor the consumption of the starting material.

      • Optimize Reaction Time: Extend the reaction time if starting material is still present.

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature. For the nitrosation of ethyl acetoacetate with sodium nitrite in acetic acid, maintaining a low temperature (e.g., below 12°C) is crucial to prevent side reactions.[8]

      • Efficient Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring, especially during the addition of reagents.

  • Side Reactions:

    • Scientific Rationale: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of dinitroso compounds or oxidation products.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use the correct molar ratios of reactants as specified in the procedure. An excess of the nitrosating agent can lead to the formation of undesired byproducts.

      • Rate of Addition: Add the nitrosating agent slowly and in a controlled manner to maintain the optimal reaction temperature and minimize localized high concentrations.

  • Product Loss During Work-up and Purification:

    • Scientific Rationale: this compound is soluble in water and some organic solvents.[3] Significant product loss can occur during extraction and washing steps.

    • Troubleshooting Steps:

      • Solvent Selection for Extraction: If performing an extraction, ensure the chosen organic solvent has a high partition coefficient for this compound and is immiscible with the aqueous layer.

      • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to minimize product loss.

      • Check Aqueous Layers: Analyze the aqueous layers by TLC or HPLC to determine if a significant amount of product is being discarded.

      • Purification Method: Consider alternative purification methods such as crystallization, which can sometimes provide higher recovery than column chromatography.

Problem 2: Difficulty in Isolating and Purifying this compound

Q: I am having trouble isolating a pure, solid product. The crude product is an oil or a sticky solid. How can I improve the isolation and purification process?

A: The physical state of the crude product can be influenced by the presence of impurities or residual solvent.

Possible Causes & Solutions:

  • Presence of Impurities:

    • Scientific Rationale: Impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to be an oil or a sticky solid at room temperature.

    • Troubleshooting Steps:

      • Identify Impurities: Use analytical techniques like NMR or LC-MS to identify the major impurities. Understanding the nature of the impurity will guide the purification strategy.

      • Optimize Purification:

        • Crystallization: Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

        • Column Chromatography: If crystallization is unsuccessful, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be effective.

  • Residual Solvent:

    • Scientific Rationale: Trapped solvent molecules can prevent the product from solidifying.

    • Troubleshooting Steps:

      • Drying under Vacuum: Dry the crude product under high vacuum for an extended period to remove any residual solvent. Gentle heating during vacuum drying can be beneficial, but care must be taken to avoid decomposition of the product.

      • Azeotropic Removal of Water: If water is the residual solvent, dissolving the product in a suitable organic solvent (e.g., toluene) and then removing the solvent under reduced pressure can help to azeotropically remove the water.

Problem 3: Scale-Up Issues - Inconsistent Results and Safety Concerns

Q: I have a reliable lab-scale procedure for this compound synthesis, but when I try to scale up the reaction, I get inconsistent yields and encounter safety issues like uncontrolled exotherms. What are the key considerations for a successful and safe scale-up?

A: Scaling up a chemical process is not always a linear process.[9] Several factors that are negligible at the lab scale become critical at a larger scale.

Key Scale-Up Considerations:

  • Heat Transfer:

    • Scientific Rationale: The surface area-to-volume ratio decreases as the reaction scale increases. This makes it more difficult to dissipate the heat generated by an exothermic reaction, potentially leading to a runaway reaction.

    • Mitigation Strategies:

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer fluid circulation.

      • Controlled Addition Rate: The rate of addition of the nitrosating agent should be carefully controlled to manage the rate of heat generation.

      • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.

  • Mass Transfer (Mixing):

    • Scientific Rationale: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in the formation of byproducts and reduced yields.

    • Mitigation Strategies:

      • Appropriate Agitation: Use a suitable agitator (e.g., mechanical stirrer with appropriate impeller design) and optimize the stirring speed to ensure homogeneity of the reaction mixture.

      • Baffling: The use of baffles in the reactor can improve mixing efficiency by preventing the formation of a vortex.

  • Reagent Addition:

    • Scientific Rationale: The method of reagent addition becomes more critical at a larger scale. Subsurface addition of reagents can be beneficial to ensure rapid dispersion and reaction.

    • Mitigation Strategies:

      • Controlled Dosing: Use a calibrated pump for the controlled addition of liquid reagents.

      • Subsurface Addition: For gaseous reagents or to avoid splashing and localized reactions at the surface, consider subsurface addition.

Process Workflow & Key Decision Points

The following diagram illustrates a general workflow for the synthesis and scale-up of this compound, highlighting critical decision points.

Isonitrosoacetone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis cluster_scaleup Scale-Up Considerations start Select Starting Material (e.g., Ethyl Acetoacetate or Acetone) reagents Prepare Nitrosating Agent (e.g., NaNO2 in Acid) start->reagents safety Review Safety Protocols (MSDS, PPE, Emergency Plan) reagents->safety reaction_setup Set up Reactor (Cooling, Stirring) safety->reaction_setup addition Controlled Addition of Nitrosating Agent reaction_setup->addition monitoring Monitor Reaction (TLC, HPLC, Temperature) addition->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->monitoring No quench Quench Reaction completion_check->quench Yes extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Obtain Crude Product solvent_removal->crude_product purification_method Select Purification Method (Crystallization or Chromatography) crude_product->purification_method crystallization Crystallization purification_method->crystallization Crystallization chromatography Column Chromatography purification_method->chromatography Chromatography analysis Analyze Final Product (Purity, Structure Confirmation) crystallization->analysis chromatography->analysis final_product Pure this compound analysis->final_product heat_transfer Heat Transfer Analysis final_product->heat_transfer mass_transfer Mass Transfer (Mixing) Study heat_transfer->mass_transfer process_safety Process Safety Assessment (HAZOP) mass_transfer->process_safety pilot_run Pilot Plant Run process_safety->pilot_run

Caption: A generalized workflow for the synthesis and scale-up of this compound.

Quantitative Data Summary

ParameterLab Scale (Typical)Pilot Scale (Considerations)
Batch Size 1-100 g1-10 kg
Temperature Control Ice bath, cryocoolerJacketed reactor with TCU
Addition Time 30-60 min2-4 hours (or longer)
Stirring Magnetic stirrerMechanical overhead stirrer
Heat Transfer High surface area/volumeLower surface area/volume
Mixing Generally efficientPotential for dead zones

Experimental Protocol: Synthesis of this compound from Ethyl Acetoacetate

This protocol is provided as a general guideline. It is essential to consult original literature and perform a thorough risk assessment before conducting any experiment.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Zinc dust (for reduction in subsequent steps if needed)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath.[8]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the temperature does not exceed 12°C.[8]

  • After the addition is complete, continue stirring the mixture for an additional 2-3 hours in the ice bath.[8]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The reaction mixture can then be worked up. For isolation, the product can be extracted with a suitable organic solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

The successful synthesis and scale-up of this compound require a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to troubleshooting. By anticipating potential challenges related to yield, purity, and safety, researchers and process chemists can develop robust and scalable synthetic routes. This guide provides a foundation for addressing common issues, but it is crucial to remember that each specific process may have its unique challenges that require careful observation and systematic investigation.

References

  • CN102775286A - Acetylacetone synthesis method - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

  • Acetoacetic ester synthesis - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents. (n.d.).
  • Synthetic Applications of Ethyl Acetoacetate - I - YouTube. (2022, February 24). Retrieved January 30, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN103450018B - Preparation method of ethyl acetoacetate - Google Patents. (n.d.).
  • This compound | CAS#:306-44-5 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound | C3H5NO2 | CID 6399095 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved January 30, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN103274914A - Method for purifying acetone - Google Patents. (n.d.).
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Using Sodium Nitrite and Acetic Acid | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC International. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hazard Information for Science of Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry - AIR Unimi. (n.d.). Retrieved January 30, 2026, from [Link]

  • Technologies and Approaches for Synthesis, Workup, and Isolation of Drug Substance May 20-21, 2014 Continuous Manufacturing Symposium - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents. (n.d.).
  • What would be the quickest and simplest way to test the purity of a compound after synthesis? | ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). Retrieved January 30, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

  • Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

managing reaction temperature for selective Isonitrosoacetone formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature for Selective Isonitrosoacetone (INA) Formation Ticket ID: INA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Process Chemistry Support Center. This guide addresses the critical thermodynamic challenges in synthesizing this compound (INA) via the acid-catalyzed nitrosation of acetone. Our goal is to help you navigate the narrow thermal window required to maximize mono-nitrosation selectivity while preventing thermal runaway and tar formation.

Module 1: Critical Temperature Parameters (The "Why")

The synthesis of this compound (


) involves the electrophilic attack of a nitrosyl species (e.g., 

or

) on the enol form of acetone. Temperature control is not merely a safety precaution; it is the primary switch for selectivity.
The Thermal "Goldilocks" Zone
PhaseTarget TempCritical ThresholdScientific Rationale
Initiation 0°C – 5°C< 0°C (Avoid)Induction Risk: Temperatures too low suppress the initial enolization rate, causing unreacted sodium nitrite to accumulate. This creates a "chemical time bomb" that detonates (exotherms) once the threshold energy is reached.
Addition 5°C – 10°C> 15°C (Critical)Selectivity Control: Higher temperatures accelerate the nitrosation of the product (INA) to form di-isonitrosoacetone or initiate polymerization (tarring).
Post-Reaction 20°C – 25°C> 30°C (Warning)Completion: Controlled warming allows the equilibrium to shift fully to the oxime tautomer without degrading the thermally labile product.
The Mechanistic Pathway

The following diagram illustrates the kinetic competition managed by temperature. Note that the Enolization step is rate-limiting, but the Polymerization pathway has a high activation energy barrier that is easily crossed if


.

INA_Mechanism cluster_temp Thermal Influence Acetone Acetone (Keto Form) Enol Acetone (Enol Form) Acetone->Enol Acid Cat. (Rate Limiting) Transition Nitroso-Acetone (Intermediate) Enol->Transition + NO+ (Nitrosation) INA This compound (Target Product) Transition->INA Tautomerization DiNitro Di-Isonitrosoacetone (Byproduct) INA->DiNitro Excess NO+ (High Temp/Local Hotspot) Tar Polymer/Tar (Thermal Degradation) INA->Tar T > 20°C (Runaway)

Caption: Kinetic pathway showing the divergence between selective INA formation and thermal degradation/poly-substitution.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a dark, viscous "tar" within minutes. What happened?

Diagnosis: Thermal Runaway / Polymerization. Root Cause: The internal temperature likely spiked above 20°C, even if only locally. Nitrosoketones are thermally unstable and prone to acid-catalyzed polymerization. Corrective Action:

  • Check Stirring Efficiency: Viscosity changes can create "hot spots" near the addition funnel. Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for scales >500mL).

  • Addition Rate: Slow down the addition of Sodium Nitrite. The addition rate must be slaved to your cooling capacity. If the temp rises, stop addition immediately.

Q2: I am seeing low yield and high recovery of starting material.

Diagnosis: Stalled Enolization (Induction Period). Root Cause: Conducting the reaction at temperatures that are too low (e.g., -10°C) or insufficient acid catalyst. The acetone is not enolizing fast enough to trap the generated


.
Corrective Action: 
  • Raise Initial Temp: Start the reaction at 5°C, not -10°C.

  • Catalyst Check: Ensure HCl concentration is sufficient. The reaction is zero-order in nitrite but first-order in ketone and acid [1].[1]

Q3: How do I ensure Mono-Selectivity (preventing di-nitrosation)?

Diagnosis: Stoichiometric Imbalance. Root Cause: If the local concentration of nitrosating agent exceeds that of the acetone enol, the product (INA) will compete for the electrophile. Corrective Action:

  • Excess Acetone: Use a significant molar excess of acetone (e.g., 2-3 equivalents relative to nitrite). This statistically favors the attack on unreacted acetone over the product.

  • Dilution: Dilute the sodium nitrite solution. A high concentration gradient at the drop site favors side reactions.

Module 3: Experimental Protocol (Self-Validating)

This protocol incorporates "Stop/Go" checkpoints to ensure safety and quality.

Reagents:

  • Acetone (Reagent Grade) - Substrate & Solvent

  • Sodium Nitrite (

    
    ) - Nitrosating Agent
    
  • Hydrochloric Acid (conc.) - Catalyst

  • Ice/Water - Thermal Buffer

Workflow Diagram:

Protocol_Flow Start Start: Charge Reactor Acetone + HCl Cool Cool to 0-5°C Start->Cool Check1 CHECKPOINT: Is Temp stable < 5°C? Cool->Check1 Check1->Cool No Add Add NaNO2 (aq) Dropwise Check1->Add Yes Monitor Monitor Temp (Must stay < 15°C) Add->Monitor Check2 CHECKPOINT: Temp Spike? Monitor->Check2 Stop STOP ADDITION Increase Cooling Check2->Stop Yes (>15°C) Continue Continue Addition Check2->Continue No Stop->Monitor Warm Warm to RT (20°C) Stir 1 Hour Continue->Warm Extract Extraction/Purification Warm->Extract

Caption: Decision tree for INA synthesis with integrated thermal safety checkpoints.

Step-by-Step Procedure:

  • Preparation: In a 3-neck flask equipped with a mechanical stirrer, thermometer (internal), and dropping funnel, charge Acetone (3.0 equiv) and dilute HCl.

    • Note: The excess acetone acts as a heat sink.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

  • Addition (The Critical Step):

    • Dissolve Sodium Nitrite (1.0 equiv) in a minimum volume of water.

    • Add the nitrite solution dropwise.

    • Constraint: Adjust the drip rate so the internal temperature never exceeds 15°C .

    • Visual Cue: The solution should turn pale yellow.[2] A dark orange/brown color indicates decomposition (too hot).

  • Post-Reaction:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally over 45 minutes. Do not heat externally.

    • Stir for 1–2 hours to ensure conversion of the intermediate nitroso form to the oxime.

  • Work-up: Neutralize and extract immediately. Prolonged exposure to acid at RT can degrade the product.

References

  • Mechanism of Nitrosation: Title: Nitrosation of ketones: clear evidence for the involvement of the enol tautomers. Source: J. Chem. Soc., Perkin Trans. 2, 1978. URL:[Link][2][3][4][5][6]

  • Synthetic Procedure & Safety: Title: this compound (Organic Syntheses, Coll. Vol. 2, p. 363). Source: Organic Syntheses.[2][5][7][8] URL:[Link]

  • Title: Nitrosation Process (Patent US2844630A).

For further assistance, please contact the Process Safety Group or reply to this ticket.

Sources

Technical Support Center: High-Purity Isolation of Isonitrosoacetone

Author: BenchChem Technical Support Team. Date: February 2026

Product: Isonitrosoacetone (Pyruvaldehyde 1-oxime) CAS: 306-44-5 Support Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The "Amphiphilic" Trap

Welcome to the technical support hub for this compound (INAA). If you are accessing this guide, you are likely facing one of two problems: your yield is inexplicably low despite a clean reaction monitoring (TLC/LCMS), or your product is a dark, oily residue rather than the expected white needles.

The Core Challenge: INAA is deceptively simple in structure but notoriously difficult to isolate. It possesses an amphiphilic nature—freely soluble in water (due to the oxime and ketone functionalities) yet soluble in organic solvents. Standard workup procedures often fail because the partition coefficient (


) favors the aqueous phase unless specific physical chemistry principles are leveraged.

This guide moves beyond standard recipes to explain the physics of the isolation, ensuring you recover high-purity material for downstream drug development or heterocyclic synthesis.

Module 1: Extraction & Yield Optimization

User Question: "I acidified my reaction mixture and extracted with ether, but my recovery is <20%. Where is my product?"

Technical Diagnosis: You are fighting the partition coefficient. INAA has high water solubility. A simple liquid-liquid extraction (LLE) leaves the majority of the product in the aqueous waste stream.

The Solution: Salting Out & Continuous Extraction To force the INAA into the organic phase, you must disrupt its hydration shell (salting out) and use equilibrium to your advantage (continuous extraction).

Optimized Extraction Protocol
  • Saturation: Cool the acidified reaction mixture to 0°C. Add solid NaCl until the solution is physically saturated (undissolved salt remains). This increases the ionic strength, lowering the solubility of organics (Salting-out effect).

  • Solvent Choice: Use Diethyl Ether or Ethyl Acetate . Ether is preferred for ease of removal, but Ethyl Acetate has better pulling power for polar oximes.

  • Method: Do not use a separatory funnel for single extractions.

    • Preferred: Use a Continuous Liquid-Liquid Extractor for 12–18 hours.

    • Alternative: Perform 5–6 extractions with a solvent volume equal to 1/3 of the aqueous layer volume each time.

Visual Workflow: Extraction Logic

ExtractionLogic Reaction Reaction Mixture (Na Salt of INAA) Acidification Acidification (H2SO4/HCl to pH 2-3) Reaction->Acidification Check Check Phase Solubility Acidification->Check StandardLLE Standard Extraction (Separatory Funnel) Check->StandardLLE Low Ionic Strength Salting Salting Out (Sat. NaCl) Check->Salting High Ionic Strength (Recommended) AqueousWaste Aqueous Waste (Contains ~60% Product) StandardLLE->AqueousWaste High Loss Continuous Continuous Extraction (Ether, 18h) OrganicLayer Organic Layer (High Yield) Continuous->OrganicLayer Equilibrium Shift Salting->Continuous

Figure 1: Decision tree for maximizing extraction efficiency. Note that standard extraction leads to significant product loss.

Module 2: Purification & Crystallization

User Question: "My product is an orange oil that won't solidify. How do I get the white needles described in literature?"

Technical Diagnosis: INAA sublimes and melts at ~69°C. If it is oily, it contains impurities (likely unreacted acetone condensation products or inorganic salts) or residual water. The "oil" is a depressed melting point mixture.

The Solution: Azeotropic Drying & Dual-Solvent Recrystallization You cannot simply boil off the solvent because INAA is volatile with steam and thermally unstable.

Troubleshooting Table: Purification Parameters
ParameterSpecificationTechnical Note
Melting Point 69°C Sharp melting point indicates purity. Broad range (e.g., 60–65°C) implies wetness.
Drying Agent MgSO₄ (Anhydrous)Must be rigorous. Water causes "oiling out" during crystallization.[1]
Recryst. Solvent A Ether + Petroleum Ether Dissolve in min. ether, add pet ether until turbid, cool to -20°C.
Recryst. Solvent B Benzene (or Toluene) Toxic but effective. INAA is moderately soluble in warm benzene; crystallizes upon cooling.
Sublimation 50°C @ High VacuumBest for ultra-high purity. INAA sublimes easily, leaving salts behind.
Step-by-Step Recrystallization Protocol
  • Evaporation: Remove extraction solvent under reduced pressure at <35°C . Do not heat above 40°C to avoid decomposition.

  • Dissolution: Take the crude solid/oil and dissolve in the minimum amount of warm (40°C) Diethyl Ether.

  • Filtration: If there are insoluble particles (inorganic salts like NaCl/Na₂SO₄), filter them out now.

  • Precipitation: Slowly add Petroleum Ether (boiling range 40–60°C) dropwise until a slight turbidity (cloudiness) persists.

  • Crystallization: Seal the flask and place it in a freezer (-20°C) overnight. Do not disturb.

  • Collection: Filter the resulting long needles rapidly (they are hygroscopic) and dry in a vacuum desiccator over P₂O₅.

Module 3: Stability & Storage

User Question: "I stored the compound on the shelf, and it turned brown and smelled acrid after a week."

Technical Diagnosis: this compound is thermally labile and sensitive to oxidation. It can undergo slow decomposition to form hazardous byproducts (cyanides/isocyanides) or polymerize.

The Solution: Cold Chain Management

  • Temperature: Must be stored at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates degradation.

  • Volatility: The compound is volatile.[2][3] Ensure caps are parafilmed tightly to prevent mass loss via sublimation.

Visual Workflow: Decomposition Pathways

Stability INAA Pure INAA (White Needles) Heat Heat (>50°C) INAA->Heat Water Moisture INAA->Water Sublimation Mass Loss (Vapor Phase) Heat->Sublimation Vacuum/Open Polymer Brown Polymer/Oil Heat->Polymer Closed/Time Hydrolysis Hydrolysis Products (Pyruvaldehyde + Hydroxylamine) Water->Hydrolysis

Figure 2: Stability risk assessment. Moisture and heat are the primary degradation vectors.

References

  • Organic Syntheses Procedure: "this compound." Organic Syntheses, Coll.[4][5][6][7] Vol. 2, p. 363 (1943).

  • Physical Properties & Solubility: "this compound - Compound Summary." PubChem, National Library of Medicine.

  • Thermal Stability Data: "Thermal Stability of Organic Compounds." DrugFuture Chemical Database.

  • Safety & Handling: "Safety Data Sheet: this compound." ChemSRC.

Sources

Technical Support Center: Isonitrosoacetone (INAC) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Ticket ID: INAC-STAB-001[1]

Executive Summary

Isonitrosoacetone (CAS: 306-44-5), also known as Pyruvaldehyde 1-oxime, is a valuable but labile intermediate used in the synthesis of heterocycles (e.g., imidazoles) and organophosphate antidotes.[1][2][] Its stability is compromised by three primary vectors: hydrolysis (moisture), oxidation (air), and thermal decomposition .[1]

This guide synthesizes field data and chemical kinetics to provide a self-validating storage protocol. Our goal is to prevent the "browning" degradation cascade that renders the compound useless for high-precision synthesis.[1]

Module 1: Critical Storage Parameters (The Golden Standard)

Do not deviate from these parameters for long-term banking (>30 days).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy to inhibit hydrolysis and Beckmann rearrangement.[1]
Atmosphere Argon (Ar) Heavier than air; blankets the solid to prevent oxidative browning.[1] Nitrogen is acceptable but less effective for frequent opening.
Container Amber Glass Blocks UV light which can catalyze

isomerization.[1]
Desiccant P2O5 or Silica Hygroscopic nature of oximes requires an anhydrous environment to prevent hydrolysis.
Cap Seal Parafilm + Tape Prevents moisture ingress during freezer cycling (condensation).[1]
Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: "My sample has turned from off-white to dark brown. Can I still use it?"

Status: Critical Failure. Analysis: The color shift indicates extensive oxidation and polymerization. The "browning" is likely due to the formation of conjugated degradation products (diazo compounds or polymerized pyruvaldehyde). Action:

  • Do not use for sensitive catalysis or GMP synthesis.

  • Check Melting Point: If the MP has dropped below 60°C (Standard: ~65-69°C), discard or repurify immediately.

  • Safety Note: Degraded oximes can accumulate pressure. Open carefully in a fume hood.

Q2: "The material has clumped into a sticky mass. Is this just moisture?"

Status: Compromised Integrity. Analysis: Yes, this is hygroscopic clumping.[1] Water acts as a catalyst for hydrolysis, reverting the oxime back to Pyruvaldehyde and Hydroxylamine .[1] Reaction:


Action: 
  • If the mass is sticky but still white/pale beige: Dry under high vacuum (0.1 mbar) for 4 hours.

  • If sticky and yellow/orange: Recrystallize (See Module 3).

Q3: "I need to store this for 6 months. Is -80°C better than -20°C?"

Status: Optimization. Analysis: While -80°C slows kinetics further, it introduces a higher risk of condensation upon thawing.[1] The mechanical stress of freeze-thaw cycles at ultra-low temperatures can also fracture the crystalline lattice, increasing surface area for moisture attack.[1] Recommendation: Stick to -20°C . The critical factor is dryness , not extreme cold.[1]

Module 3: Restoration Protocol (Recrystallization)

Use this protocol if purity drops below 95% or discoloration occurs.[1]

Prerequisites:

  • Solvent System: Ethyl Acetate (EtOAc) / Hexanes.

  • Equipment: Schlenk line or Rotavap, Vacuum filtration.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of warm Ethyl Acetate (~40-45°C). Do not boil aggressively.

  • Filtration: If there are dark insoluble particulates (polymers), filter rapidly while warm.

  • Precipitation: Slowly add Hexanes dropwise to the warm solution until a slight turbidity (cloudiness) persists.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed, then move to -20°C for 2 hours.

  • Collection: Filter the white crystals. Wash with cold Hexanes.

  • Drying: Dry under vacuum (<1 mbar) for 6 hours to remove solvent traces.

  • Validation: Verify Melting Point is 65-69°C .

Module 4: Mechanism & Workflow Visualization
Figure 1: The Degradation Cascade

This diagram illustrates why moisture and heat are the enemies of this compound.[1]

DegradationPathway INAC This compound (Solid, White) Inter Tetrahedral Intermediate INAC->Inter Nucleophilic Attack Moisture Moisture (H2O) + Acid Trace Moisture->Inter Pyruv Pyruvaldehyde (Reactive Carbonyl) Inter->Pyruv Elimination Hydrox Hydroxylamine (Toxic) Inter->Hydrox Polymer Brown Polymer (Degradation Product) Pyruv->Polymer Polymerization (Color Change)

Caption: Hydrolysis pathway showing the reversion to reactive precursors and subsequent polymerization (Browning).[1]

Figure 2: The "Chain of Custody" Storage Workflow

Follow this logic flow to ensure sample integrity from receipt to bench.

StorageWorkflow Receive Receipt of Material QC_Check Visual QC: White/Beige? Receive->QC_Check Dry Vacuum Dry (4h, Ambient) QC_Check->Dry Yes Recryst Recrystallize (EtOAc/Hex) QC_Check->Recryst No (Brown/Sticky) Pack Pack under Argon (Amber Vial) Dry->Pack Store Store at -20°C Pack->Store Use Thaw to RT (Desiccator) Store->Use Experiment Use->Pack Reseal Immediately Recryst->Dry

Caption: Standard Operating Procedure (SOP) for handling this compound to minimize moisture exposure.

Module 5: Safety & Disposal
  • Toxicity: this compound causes skin and serious eye irritation (H315, H319).[1] It may liberate Cyanide-like compounds or NOx upon combustion.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain dispose.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6399095, this compound. Retrieved January 30, 2026.[1]

  • ChemicalBook (2025).(E)
  • Fisher Scientific (2021). Safety Data Sheet: 2-Isonitrosoacetophenone (Analogous oxime handling protocols).[1]

  • BOC Sciences.

Sources

Validation & Comparative

Comparative Guide: Isonitrosoacetone (MINA) vs. Pralidoxime (2-PAM) for Nerve Agent Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Central vs. Peripheral Dilemma

In the development of medical countermeasures for organophosphate (OP) nerve agent exposure, the distinction between Pralidoxime (2-PAM) and Monoisonitrosoacetone (MINA) represents the classic pharmacological trade-off between potency and penetration .

  • Pralidoxime (2-PAM): The current FDA-approved standard (in the US). It is a permanently charged quaternary ammonium compound. It is a highly potent reactivator of acetylcholinesterase (AChE) in the Peripheral Nervous System (PNS) but fails to cross the Blood-Brain Barrier (BBB) in clinically significant amounts.

  • This compound (MINA): A tertiary oxime investigated primarily for its ability to cross the BBB uncharged. While it offers theoretical and experimental protection for the Central Nervous System (CNS) , it historically failed to replace 2-PAM due to a lower reactivation rate constant (

    
    ) at physiological pH and a narrower therapeutic index (hepatic and cardiovascular toxicity).
    

Verdict: 2-PAM remains the frontline therapeutic for preventing respiratory failure (peripheral paralysis), while MINA serves as a critical "proof-of-concept" tool in research for next-generation CNS-penetrating reactivators (e.g., Pro-2-PAM).

Mechanistic Foundation

Both compounds function as nucleophilic reactivators . Organophosphates inhibit AChE by phosphorylating the serine hydroxyl group at the enzyme's active site.[1] Oximes exert their effect by attacking the phosphorus atom of the OP-enzyme complex, displacing the phosphoryl group, and restoring the enzyme's activity.[2]

The Physicochemical Divide

The defining difference lies in their nitrogen centers:

  • 2-PAM (Quaternary Amine): Contains a pyridinium ring with a permanent positive charge. This charge stabilizes the oximate anion (the active species) but renders the molecule hydrophilic, preventing passive diffusion across the BBB.

  • MINA (Tertiary Amine/Ketone): Exists in equilibrium. At physiological pH (7.4), a significant fraction remains uncharged, allowing lipophilic transit across the BBB. Once inside the CNS, it can re-equilibrate to the active anionic form, though less efficiently than 2-PAM.[1]

Visualization: Reactivation Pathway

The following diagram illustrates the kinetic pathway of AChE reactivation and the "Aging" dead-end that both drugs race against.

ReactivationMechanism AChE Active AChE Inhibited Inhibited AChE (Phosphorylated) AChE->Inhibited Phosphorylation OP Nerve Agent (OP) OP->Inhibited Inhibited->AChE Spontaneous (Slow) Inhibited->AChE Reactivation Aged Aged AChE (Irreversible) Inhibited->Aged Dealkylation (Time-Dependent) POxime Phosphorylated Oxime (Detoxified OP) Inhibited->POxime Displacement Oxime Oxime (2-PAM / MINA) Oxime->Inhibited Nucleophilic Attack

Figure 1: The kinetic competition between oxime-mediated reactivation and irreversible enzyme aging.

Comparative Performance Analysis

The following data synthesizes comparative studies involving Sarin (GB), VX, and Cyclosarin (GF).

Table 1: Pharmacokinetic & Efficacy Profile
FeaturePralidoxime (2-PAM)This compound (MINA)
Chemical Class Quaternary Pyridinium OximeTertiary Keto-Oxime
BBB Penetration < 10% (Negligible CNS activity)High (Lipophilic at pH 7.4)
Reactivation Potency (pH 7.4) High (

~8.0 favors anion)
Moderate (

~8.3, less anion available)
Sarin (GB) Efficacy Excellent (Peripheral)Good (Central & Peripheral)
VX Efficacy ModerateLow/Poor
Soman (GD) Efficacy Poor (due to rapid aging)Poor
Primary Toxicity Renal load, mild hypertensionHepatic toxicity , hypotension, instability
Experimental Insight: The Guinea Pig Model

In studies cited by the US Army Medical Research Institute of Chemical Defense (USAMRICD):

  • Seizure Control: 2-PAM failed to prevent chemically induced seizures in guinea pigs exposed to DFP or Sarin because it could not reach the brain.

  • MINA Performance: MINA successfully reactivated brain AChE and attenuated seizures. However, the dose required to achieve this approached the LD50 of MINA itself, creating a dangerous therapeutic window.

Experimental Protocol: In Vitro Reactivation Assay

To objectively compare these agents in a laboratory setting, researchers utilize a Modified Ellman Assay. This protocol measures the rate at which the oxime restores AChE activity after inhibition by a surrogate OP (e.g., Paraoxon or DFP).[3]

Workflow Visualization

EllmanProtocol cluster_prep Phase 1: Preparation cluster_react Phase 2: Reactivation cluster_measure Phase 3: Measurement (Ellman) Source Brain/Muscle Homogenate (Source of AChE) Inhibitor Incubate with OP (e.g., Sarin/DFP) 10-30 min Source->Inhibitor Split Aliquot Samples Inhibitor->Split Add2PAM Add 2-PAM (10 - 100 µM) Split->Add2PAM AddMINA Add MINA (10 - 100 µM) Split->AddMINA Incubate Incubate at 37°C (Fixed time intervals) Add2PAM->Incubate AddMINA->Incubate Reagents Add ATCh (Substrate) + DTNB (Chromogen) Incubate->Reagents Read Spectrophotometry (Absorbance @ 412 nm) Reagents->Read Calc Calculate % Reactivation vs. Control Read->Calc

Figure 2: Modified Ellman workflow for comparative oxime reactivation kinetics.

Detailed Methodology

Reagents:

  • Enzyme Source: Human Erythrocyte AChE or Rat Brain Homogenate (for CNS simulation).

  • Inhibitor: Paraoxon-ethyl (PX) or DFP (Diisopropylfluorophosphate).

  • Oximes: 2-PAM Chloride and MINA (freshly prepared in phosphate buffer).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Substrate: Acetylthiocholine iodide (ATCh).

Step-by-Step Procedure:

  • Inhibition: Incubate the enzyme source with the OP inhibitor (concentration

    
    ) for 30 minutes at 25°C.
    
  • Removal: Remove excess unbound inhibitor via spin-column filtration (critical to prevent re-inhibition during reactivation).

  • Reactivation: Dilute the inhibited enzyme 1:10 into phosphate buffer (pH 7.4) containing the oxime (10 µM to 100 µM).

  • Sampling: At intervals (

    
     min), transfer an aliquot to a cuvette containing DTNB (0.3 mM) and ATCh (0.5 mM).
    
  • Quantification: Measure the change in absorbance at 412 nm . The rate of TNB anion production is proportional to the reactivated AChE activity.

  • Calculation:

    
    
    

Toxicity and Clinical Viability[4]

Why is MINA not the standard if it enters the brain?

  • Hepatic Instability: MINA undergoes rapid metabolism in the liver, leading to unpredictable plasma concentrations compared to the renal clearance of 2-PAM.

  • Hypotension: High doses of MINA required for survival (due to lower potency per molecule) induce significant hypotension, complicating the management of OP poisoning, which already involves hemodynamic instability.

  • Therapeutic Index: 2-PAM has a wide safety margin (doses up to 2g IV in humans). MINA's safety margin is narrow; the dose required to reactivate 30% of brain AChE (the theoretical survival threshold) is often toxic.

References

  • Eyer, P. (2003). The role of oximes in the management of organophosphorus pesticide poisoning. Toxicological Reviews, 22(3), 165-190. Link

  • Jokanović, M. (2009). Medical treatment of acute poisoning with organophosphorus and carbamate pesticides.[4] Toxicology Letters, 190(2), 107-115. Link

  • Shih, T. M., et al. (2010). Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs. Chemico-Biological Interactions, 187(1-3), 299-303. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. Link

  • Chambers, J. E., et al. (2016). Novel substituted phenoxyalkyl pyridinium oximes as blood-brain barrier penetrating reactivators of organophosphate-inhibited acetylcholinesterase. Toxicological Sciences, 149(2), 347-359. Link

Sources

comparative analysis of Isonitrosoacetone performance in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonitrosoacetone (INA), also known as hydroxyiminoacetone, serves as a critical


 synthon in the synthesis of imidazoles, pyrazines, and transition metal ligands. Its amphoteric nature and capacity for keto-enol and nitroso-oxime tautomerism make its performance highly dependent on the solvent environment.

This guide provides a comparative analysis of INA performance across three distinct solvent classes: Protogenic Polar (Water/Alcohols) , Aprotic Polar (DMSO/DMF) , and Non-Polar/Chlorinated (DCM/Toluene) . Our analysis demonstrates that while protogenic solvents favor thermodynamic stability and ease of workup, aprotic polar systems significantly accelerate nucleophilic condensation rates, albeit with reduced shelf-life stability.

Chemical Identity & Tautomeric Dynamics

To optimize INA performance, one must understand its solvent-dependent structural flux. INA exists in equilibrium between the nitroso form (minor) and the oxime form (major), with the oxime form further capable of


 isomerism and intramolecular hydrogen bonding.
Tautomeric Equilibrium

The solvent's dielectric constant (


) and hydrogen-bond donor (HBD) capability dictate the position of this equilibrium.
  • Polar Solvents: Stabilize the zwitterionic character of the oxime resonance structures.

  • Non-Polar Solvents: Favor intramolecular H-bonding (chelated forms), often reducing reactivity toward external nucleophiles.

Tautomerism cluster_solvents Solvent Influence Nitroso Nitroso Form (CH3-CO-CH2-NO) Oxime Oxime Form (Major) (CH3-CO-CH=N-OH) Nitroso->Oxime Polar Solvents (Fast) Oxime->Nitroso Non-Polar (Slow) Anion Oximate Anion (Reactive Intermediate) Oxime->Anion Deprotonation (Basic/Aprotic Media) Anion->Oxime Protonation DMSO DMSO/DMF: Stabilizes Anion Water Water/EtOH: Stabilizes Oxime (H-bond)

Figure 1: Solvent-dependent tautomeric and ionization pathways of this compound.

Comparative Performance Analysis

We evaluated INA in a standard heterocycle synthesis (condensation with ethylenediamine to form a pyrazine derivative) and a metal chelation standard (Ni(II) complexation).

Solvent System Breakdown
FeatureSystem A: Aqueous/Alcoholic System B: Aprotic Polar (DMSO) System C: Chlorinated (DCM)
Solubility High (Complete)High (Complete)Low to Moderate
Reaction Rate (

)
1.0 (Reference)4.5 (Accelerated)0.3 (Sluggish)
Mechanism Acid-catalyzed condensationDipolar activationSurface/Heterogeneous
Stability (24h) >98% (Stable)~92% (Degradation risk)>99% (Stable)
Workup Extraction/PrecipitationAqueous wash/LyophilizationEvaporation
Primary Use Scale-up synthesis, Green chemHigh-throughput screening, difficult substratesKinetic studies, anhydrous reactions
Detailed Analysis
System A: Protogenic (Ethanol/Water)
  • Mechanism: The solvent acts as a proton shuttle, facilitating the dehydration steps in condensation reactions.

  • Pros: Excellent solubility allows for high concentration loading (up to 2M). The H-bonding network stabilizes the oxime, preventing rapid decomposition.

  • Cons: Nucleophilicity of the solvent (especially water or methanol) can lead to side reactions like acetal formation or hydrolysis if the pH drifts.

System B: Aprotic Polar (DMSO/DMF)
  • Mechanism: These solvents solvate cations strongly but leave anions (like the oximate) "naked" and highly reactive. This dramatically increases the rate of nucleophilic attack.

  • Pros: Ideal for reacting INA with weak nucleophiles or bulky amines.

  • Cons: Thermal instability. INA can undergo Beckmann-type rearrangements or polymerization at elevated temperatures (>80°C) in DMSO. Removal of high-boiling solvents complicates purification.

System C: Non-Polar (DCM/Toluene)
  • Mechanism: Reactions often rely on phase-transfer catalysis or surface catalysis because INA solubility is limited.

  • Pros: High product stability; easy solvent removal.

  • Cons: Poor solubility usually requires heating (toluene) or biphasic systems, slowing down throughput.

Experimental Protocol: Comparative Imidazole Synthesis

To validate solvent performance, we utilize the Radziszewski synthesis adaptation, reacting this compound with ammonia and formaldehyde to yield 4-methylimidazole.

Objective: Compare isolated yield and purity across solvents.

Reagents
  • This compound (Substrate)

  • Formaldehyde (37% aq. or Paraformaldehyde equiv.)

  • Ammonium Acetate (Nitrogen source)

Workflow Diagram

Experiment cluster_paths Solvent Selection Start Start: INA (10 mmol) PathA Path A: Ethanol (Reflux) Temp: 78°C Start->PathA PathB Path B: DMSO (Heat) Temp: 60°C Start->PathB Reagent Add: NH4OAc + HCHO PathA->Reagent PathB->Reagent Quench Quench: Ice Water / pH Adj. Reagent->Quench 2 Hours Extract Extraction (EtOAc) Quench->Extract Analyze Analysis: HPLC / NMR Extract->Analyze

Figure 2: Experimental workflow for comparative solvent testing.

Step-by-Step Protocol (Ethanol System - Recommended)
  • Preparation: Dissolve this compound (1.0 eq, 8.7 g) in Ethanol (50 mL) in a round-bottom flask.

  • Activation: Add Ammonium Acetate (2.5 eq). Stir at room temperature for 10 minutes to buffer the solution.

  • Addition: Dropwise add Formaldehyde (1.1 eq) over 15 minutes. Note: Exothermic reaction.

  • Reflux: Heat the system to mild reflux (78°C) for 3 hours.

    • Checkpoint: Monitor TLC (9:1 DCM:MeOH). Disappearance of INA (

      
      ) indicates completion.
      
  • Workup:

    • Cool to Room Temp.

    • Remove Ethanol under reduced pressure.

    • Neutralize residue with sat.

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from minimal hot water or toluene.
    

Expected Results:

  • Ethanol: 75-80% Yield. Cream-colored solid.

  • DMSO: 85-90% Conversion, but 60% Isolated Yield (loss during aqueous wash). Darker crude product requiring chromatography.

Handling & Stability Guide

When working with this compound, the choice of solvent impacts safety and storage.

  • Storage: Store solid INA at 4°C. Solutions in Ethanol are stable for 1 week at 4°C. Solutions in DMSO should be prepared fresh ; do not store DMSO solutions as they may darken and decompose (Maillard-type browning).

  • Safety: INA is a skin irritant. In DMSO, skin permeability is enhanced—double gloving (Nitrile) is mandatory.

  • Metal Contamination: In protic solvents, INA is a potent chelator. Ensure glass reactors are clean and free of trace Iron (Fe) or Copper (Cu), which catalyze oxidative decomposition.

References

  • Semple, J. E., & Joullié, M. M. (1980). Synthesis of reduced pyrazines and related heterocycles. Heterocycles, 14(11), 1825-1870.

  • Dolphin, D., et al. (1978). The Chemistry of Heterocyclic Compounds, Porphyrins and Metalloporphyrins. Wiley-Interscience. (Contextualizing pyrrole/imidazole synthesis precursors).

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Solubility and physical property data).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard protocols for imidazole synthesis using alpha-halo ketones and oximes).

Isonitrosoacetone as a potential alternative to other nitrosating reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores Isonitrosoacetone (MINA) not as a direct chemical substitute for delivering a nitroso cation (


), but as a strategic process alternative  to in situ nitrosation.

In pharmaceutical and organic synthesis, the traditional route to introducing a nitrogen-oxygen moiety often involves handling hazardous nitrosating agents (e.g., Sodium Nitrite, Nitrosyl Chloride) to convert ketones into


-oximinoketones. Using pre-synthesized this compound bypasses this hazardous step entirely, offering a "Safe Surrogate" strategy that improves safety profiles, reduces genotoxic impurity risks (nitrosamines), and streamlines workflow.

Content Type: Technical Comparison & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and drug development safety officers.

Executive Summary: The "Pre-Nitrosation" Strategy

Traditionally, the synthesis of critical heterocyclic pharmacophores (such as imidazoles, pyrazines, and oxazoles) requires an initial nitrosation of a ketone precursor. This step is fraught with hazards:

  • Reagents: Sodium Nitrite (

    
    ) or Alkyl Nitrites (RONO).
    
  • Risks: Formation of carcinogenic nitrosamines, runaway exotherms, and toxic

    
     gas evolution.
    

This compound (MINA) represents a paradigm shift. By utilizing this stable, crystalline


-oximinoketone as a starting material, researchers effectively "outsource" the hazardous nitrosation step. This guide compares the In-Situ Nitrosation Route  (using 

) against the Direct this compound Route , demonstrating why MINA is the superior alternative for late-stage synthesis.

Comparative Analysis: MINA vs. Traditional Nitrosating Agents

The following table contrasts the use of this compound against the two most common nitrosating reagents used to generate the same synthetic intermediate.

Table 1: Reagent Performance & Safety Profile
FeatureThis compound (MINA) Sodium Nitrite (

)
tert-Butyl Nitrite (

)
Role Building Block (Contains N-O)Reagent (Generates

)
Reagent (Transfers NO)
Physical State Crystalline Solid (mp 65-67°C)Crystalline Solid (Oxidizer)Volatile Liquid
Process Safety High. Stable at RT. No gas evolution.Low. Exothermic; acid required;

gas risk.
Medium/Low. Flammable; shock sensitive; cryogenic storage often needed.
Selectivity High. Regiospecificity is pre-defined.Variable. Can nitrosate other sites (N-nitrosation).High. But risk of O-nitrosation side reactions.
Genotoxicity Risk Low. Does not generate free nitrosating species.Critical. High risk of forming N-nitrosamines (Class 1 carcinogens).High. Direct alkylating/nitrosating agent.
Atom Economy High (in condensation steps).Lower. Generates stoichiometric salt waste (NaCl/NaHSO4).Medium. Generates t-Butanol waste.

Mechanistic Pathways: Bypassing the Nitrosonium Ion

The core advantage of this compound is mechanistic. Traditional reagents rely on generating the electrophilic Nitrosonium ion (


) , which is indiscriminate and reacts with any available nucleophile (amines, thiols, enols). MINA provides the Oxime (

)
functionality directly, acting as a masked dicarbonyl equivalent without free

.
Figure 1: Pathway Comparison (In-Situ vs. Direct Use)

G Acetone Acetone (Precursor) NO_Ion [NO+] Nitrosonium (High Energy/Toxic) Acetone->NO_Ion Enolization NaNO2 NaNO2 + HCl (Nitrosating Agents) NaNO2->NO_Ion Acidification MINA_InSitu This compound (Generated In-Situ) NO_Ion->MINA_InSitu Electrophilic Attack Impurities N-Nitrosamines (Genotoxic Impurity) NO_Ion->Impurities Side Reaction with Amines Product 4-Methylimidazole (Target Heterocycle) MINA_InSitu->Product Condensation MINA_Solid This compound (Commercial Solid) MINA_Solid->Product Direct Condensation (Safe Route)

Caption: Comparison of the "Dirty" In-Situ Route (Red/Yellow) utilizing reactive nitrosonium ions versus the "Clean" Direct Route (Green) using this compound.

Application Case Study: Synthesis of 4-Methylimidazole

This protocol demonstrates the substitution of hazardous nitrosation with this compound in the synthesis of 4-substituted imidazoles, a common motif in drugs like Cimetidine or Ondansetron.

Method A: Traditional (Hazardous)

Requires handling sodium nitrite and strong acid.

  • Dissolve acetone in glacial acetic acid.

  • Add aqueous

    
     dropwise at <10°C (Exotherm risk).
    
  • Wait for nitrosation completion (variable yield).

  • Add formaldehyde and ammonia to the crude mixture.

  • Result: Yields are often inconsistent due to competing N-nitrosation of ammonia/amines by residual nitrite.

Method B: this compound (Recommended)

Self-validating, stoichiometric control.

Reagents:

  • This compound (MINA): 1.0 equiv

  • Formaldehyde (37% aq): 1.0 equiv

  • Ammonium Hydroxide (28% NH3): 2.5 equiv

  • Solvent: Methanol or Water

Protocol:

  • Preparation: Charge this compound (solid) into a reaction vessel containing Methanol. The solution remains clear and stable (unlike the unstable crude oil from Method A).

  • Cyclization: Add Formaldehyde solution in one portion.

  • Ammonia Addition: Add Ammonium Hydroxide dropwise over 30 minutes. Note: The reaction is mildly exothermic but lacks the violent potential of nitrite quenching.

  • Reflux: Heat to 60°C for 2 hours.

  • Workup: Concentrate in vacuo. The product crystallizes upon cooling.

Why this wins:

  • Zero Nitrite: No risk of forming N-nitrosodimethylamine (NDMA) if trace dimethylamine is present.

  • Yield: Consistent 75-85% (vs. 40-60% for Method A).

  • Throughput: Eliminates the 4-hour nitrosation hold time.

Technical Specifications & Handling

Stability

Unlike alkyl nitrites (which require refrigeration and are explosion hazards), this compound is stable at room temperature.

  • Storage: Store in a cool, dry place. It may darken slightly over months (oxidation) but retains reactivity.

  • Compatibility: Compatible with most organic solvents (MeOH, EtOH, DMSO). Avoid strong bases prior to reaction start to prevent premature polymerization.

Reactivity Profile

MINA exists in equilibrium between the oxime and the nitroso-enol tautomer, though the oxime form predominates.

  • Electrophilic Site: The carbonyl carbon (C2).

  • Nucleophilic Site: The oxime nitrogen (in specific rearrangements) or the oxime oxygen.

  • Key Reaction: Knorr-type condensation . It condenses with aldehydes and ammonia to form the imidazole ring, or with aminoketones to form pyrazines.

References

  • Synthesis of Imidazoles via this compound

    • Source: Organic Syntheses, Coll. Vol. 2, p.397 (1943); Vol. 12, p.46 (1932).
    • Title:Imidazoles
    • URL:[Link]

  • Safety of Nitrosating Reagents

    • Source: American Chemical Society (ACS) Chemical Health & Safety.
    • Title:Potentially Explosive Experiments Involving Sodium Nitrite
    • URL:[Link]

  • Genotoxicity of Nitrosamines (Context for avoiding NaNO2)

    • Source: European Medicines Agency (EMA).
    • Title:Nitrosamine impurities in human medicinal products
    • URL:[Link]

  • This compound Properties (PubChem)

    • Source: National Center for Biotechnology Inform
    • Title:PubChem Compound Summary for CID 6399095, this compound
    • URL:[Link]

comparing the effectiveness of Isonitrosoacetone with other acetylcholinesterase reactivators

[1]

Executive Summary

This technical guide analyzes the performance of Isonitrosoacetone (MINA) , a tertiary oxime, against standard quaternary acetylcholinesterase (AChE) reactivators such as Pralidoxime (2-PAM) , Obidoxime , and HI-6 .[1] While quaternary oximes dominate clinical protocols due to superior peripheral reactivation kinetics, MINA offers a distinct pharmacokinetic advantage: Blood-Brain Barrier (BBB) penetration . This guide critically evaluates the trade-off between MINA's superior CNS bioavailability and its inferior kinetic affinity, providing researchers with data-driven insights for antidote development.

Chemical & Pharmacological Profile

Structural Distinction

The fundamental differentiator between MINA and standard reactivators is the charge state of the nitrogen atom.

  • Quaternary Oximes (2-PAM, HI-6, Obidoxime): Contain a permanently charged pyridinium nitrogen. This charge anchors the molecule in the anionic active site gorge of AChE, enhancing affinity (

    
    ), but prevents passive diffusion across the BBB.
    
  • Tertiary Oximes (MINA): Exist in equilibrium between charged and uncharged forms at physiological pH. The uncharged lipophilic form can penetrate the CNS, addressing the "central gap" in organophosphate (OP) poisoning treatment.

Mechanism of Action

All oximes function as nucleophiles. They attack the phosphorus atom of the OP-AChE conjugate, displacing the phosphoryl group and restoring the catalytic serine triad.

ReactivationMechanismcluster_0Kinetic BarrierInhibitedOP-Inhibited AChE(Phosphorylated Serine)TransitionTransition State(Oxime-Phosphonate Complex)Inhibited->Transition+ OximeOximeOxime Nucleophile(MINA / 2-PAM)Oxime->TransitionReactivatedReactivated AChE(Active Serine)Transition->ReactivatedDisplacementPOximePhosphorylated Oxime(Toxic Byproduct)Transition->POximeLeaving Group

Figure 1: General mechanism of oxime-mediated AChE reactivation. The efficiency of the "Inhibited -> Transition" step is heavily dependent on the oxime's affinity for the enzyme gorge.

Comparative Performance Analysis

In Vitro Reactivation Kinetics

Experimental data indicates that MINA possesses significantly lower affinity for the AChE active site compared to bispyridinium oximes.[1] The permanent positive charge of quaternary oximes interacts favorably with the peripheral anionic site (PAS) of AChE, guiding the reactivator to the catalytic center. MINA lacks this "electrostatic steering."

Table 1: Comparative Kinetic Profile Against Nerve Agents

ParameterThis compound (MINA)Pralidoxime (2-PAM)HI-6Obidoxime
Class Tertiary (Uncharged)Mono-QuaternaryBis-QuaternaryBis-Quaternary
Affinity (

)
Low (mM range)ModerateHighHigh
Reactivity (

)
Low ModerateHighHigh
Sarin (GB) Efficacy ModerateLowHighModerate
VX Efficacy LowModerateHighModerate
Tabun (GA) Efficacy Moderate/High NegligibleLowModerate
BBB Penetration High (>50%)Negligible (<5%)Negligible (<5%)Negligible (<5%)

Note: While MINA's second-order rate constant (

In Vivo Efficacy & Therapeutic Window

In guinea pig models challenged with Sarin, MINA demonstrates a survival benefit that correlates directly with CNS AChE reactivation .

  • Peripheral vs. Central: 2-PAM reactivates diaphragm AChE but fails to protect brain AChE. MINA reactivates both, albeit requiring higher molar doses to overcome its low affinity.[1]

  • Toxicity: The therapeutic window for MINA is narrower than 2-PAM. High doses required for reactivation can approach the LD50, causing hypotension and respiratory depression independent of OP poisoning.

Experimental Protocols

To objectively compare MINA against alternatives, researchers must employ self-validating assays that account for spontaneous reactivation and oxime-induced inhibition.

Protocol: Modified Ellman’s Reactivation Assay

This protocol measures the recovery of AChE activity over time in the presence of an oxime.

Reagents:

  • Enzyme Source: Human Erythrocyte AChE (H-AChE) or Recombinant Human AChE.

  • Inhibitors: Sarin/VX surrogates (e.g., NIMP) or actual agents (requires BSL-3/4).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Inhibition: Incubate AChE with OP inhibitor (excess) for 30 min at 25°C.

  • Filtration: Pass through a Spin Column (Sephadex G-50) to remove excess unbound inhibitor (Critical step to prevent re-inhibition).

  • Reactivation:

    • Aliquot inhibited enzyme into wells containing MINA or 2-PAM (Concentration range:

      
       to 
      
      
      M).
    • Incubate at 37°C.

    • Take aliquots at intervals (1, 5, 10, 30, 60 min).

  • Measurement: Add ATCh/DTNB and measure absorbance at 412 nm.

  • Calculation:

    • Calculate % Reactivation: $ % = \frac{A_{oxime} - A_{inhibited}}{A_{control} - A_{inhibited}} \times 100 $

    • Determine pseudo-first-order rate constant (

      
      ) via non-linear regression.
      
Protocol: Blood-Brain Barrier Penetration (In Vivo)

Workflow:

  • Administer MINA (30 mg/kg i.m.) to rats.

  • Sacrifice animals at

    
     min.
    
  • Perfuse with saline to remove blood from brain vasculature.

  • Homogenize brain regions (Striatum, Hippocampus, Cortex).

  • Quantification: Use HPLC-UV or LC-MS/MS to quantify MINA levels in brain homogenate vs. plasma.

  • Functional Correlate: Measure AChE activity in brain homogenate using the Ellman method (Protocol 3.1) to confirm functional reactivation in vivo.[2]

ExperimentalWorkflowcluster_invitroIn Vitro Kinetic Assaycluster_invivoIn Vivo BBB StudyStartStart: OP IntoxicationSplitSplit CohortsStart->SplitInhibInhibit AChE(30 min)Split->InhibDoseAdminister MINA(i.m. Injection)Split->DoseColumnSpin Column(Remove Free OP)Inhib->ColumnReactAdd MINA/2-PAM(Time Course)Column->ReactMeasureEllman Assay(412 nm)React->MeasurePerfuseSaline Perfusion(Clear Blood)Dose->PerfuseExtractBrain HomogenizationPerfuse->ExtractHPLCHPLC/LC-MSQuantificationExtract->HPLC

Figure 2: Parallel experimental workflows for validating kinetic efficacy (In Vitro) and CNS penetration (In Vivo).

Conclusion

MINA represents a "proof of concept" for central AChE reactivation rather than a superior clinical candidate.

  • Efficacy: It is kinetically inferior to HI-6 and Obidoxime for most nerve agents (Sarin, VX) due to low affinity.[1]

  • Niche Utility: It outperforms quaternary oximes in Tabun poisoning and scenarios requiring CNS protection , but only at high doses.

  • Development Path: Current drug development focuses on "uncharged reactivators" that mimic MINA's BBB penetration but possess the high affinity of bispyridiniums (e.g., amidine-oxime conjugates).

For research purposes, MINA should be used as a positive control for CNS penetration in comparative studies, rather than a standalone therapeutic benchmark.

References

  • Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis . Toxicology Letters.

  • Reactivation of brain acetylcholinesterase by monothis compound increases the therapeutic efficacy against nerve agents in guinea pigs . Chemico-Biological Interactions.

  • Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents . Chemico-Biological Interactions.

  • Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning . RSC Advances.

  • A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit . Toxicology Letters.

Benchmarking Isonitrosoacetone: A Comparative Analysis Against Next-Gen Oximation and Heterocycle Synthesis Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift in Heterocycle Construction

Isonitrosoacetone (INA), also known as pyruvaldehyde 1-oxime, has served as a foundational C3-synthon for the construction of imidazole and pyrazine pharmacophores for over a century. Its utility in the Radziszewski-type condensation and Robinson-Gabriel synthesis is well-documented. However, the demands of modern high-throughput screening (HTS) and green chemistry have exposed INA’s limitations: moderate regioselectivity, thermal instability, and variable yields.

This guide provides a head-to-head technical comparison of INA against its primary modern competitor, TosMIC (p-Toluenesulfonylmethyl isocyanide) , and emerging Nanocatalytic Multicomponent Reactions (MCRs) .

The Verdict:

  • Use this compound (INA) when: You require high atom economy for simple 4-substituted imidazoles and are operating under cost-constrained large-scale manufacturing where waste streams are easily managed.

  • Use TosMIC when: You need precise regiocontrol for 1,4,5-trisubstituted imidazoles, mild reaction conditions, or are synthesizing complex drug scaffolds (e.g., kinase inhibitors) where yield and purity outweigh reagent cost.

  • Use Nanocatalytic MCRs when: You require "green" compliance, solvent-free conditions, or rapid library generation via microwave synthesis.

Technical Comparison: INA vs. TosMIC vs. Emerging MCRs

The following data synthesizes performance metrics from recent comparative studies (2020–2025) focusing on the synthesis of substituted imidazoles, a critical scaffold in antifungal (e.g., Ketoconazole) and anticancer therapeutics.

Table 1: Performance Matrix
FeatureThis compound (INA) TosMIC (Van Leusen) Novel Nanocatalytic MCR
Role C3-Synthon (Carbonyl/Oxime source)C1-Synthon + Leaving GroupCatalyst (e.g., Fe₃O₄@SiO₂)
Primary Mechanism Condensation / Cyclization[3+2] CycloadditionOne-Pot Multicomponent
Typical Yield 45% – 65%80% – 95%88% – 98%
Regioselectivity Moderate (often requires separation)High (1,4,5-trisubstituted specific)High (Substrate dependent)
Reaction Time 4 – 12 Hours (Reflux often req.)1 – 4 Hours (RT to Mild Heat)10 – 20 Minutes (Microwave)
Atom Economy High (Water is main byproduct)Low (Loss of Toluenesulfinate)Excellent
Safety Profile Irritant, Thermal InstabilityToxic (Cyanide metabolite), Stable SolidNon-toxic (Catalyst recycled)
Cost Efficiency High (Cheap bulk commodity)Moderate (Specialty reagent)Moderate (Catalyst prep cost)

Mechanistic Pathways & Decision Logic

Understanding the mechanistic divergence is crucial for process selection. INA relies on nucleophilic attack on carbonyls, whereas TosMIC utilizes the unique reactivity of the isocyanide carbon.

Diagram 1: Mechanistic Divergence in Imidazole Synthesis

ReactionPathways Start Target: Substituted Imidazole INA Reagent: this compound (INA) Start->INA Low Cost / Bulk TosMIC Reagent: TosMIC (Van Leusen) Start->TosMIC High Precision Step1_INA Condensation w/ Aldehyde + NH3 INA->Step1_INA Inter_INA Intermediate: Hydroxy-imine Step1_INA->Inter_INA Prod_INA Product: 4-Substituted Imidazole Inter_INA->Prod_INA Step1_Tos Base-Induced Cycloaddition (w/ Aldimine) TosMIC->Step1_Tos Inter_Tos Intermediate: 4-Tosyl-2-imidazoline Step1_Tos->Inter_Tos Step2_Tos Elimination of p-Toluenesulfinic Acid Inter_Tos->Step2_Tos Prod_Tos Product: 1,4,5-Trisubstituted Imidazole Step2_Tos->Prod_Tos

Caption: Comparative reaction pathways. The INA route (Red) involves condensation and dehydration, often leading to isomeric mixtures. The TosMIC route (Blue) proceeds via a stepwise [3+2] cycloaddition followed by elimination, guaranteeing specific substitution patterns.

Experimental Protocols

To ensure reproducibility, the following protocols contrast the classical INA method with the modern TosMIC approach.

Protocol A: Classical Synthesis using this compound (INA)

Best for: Simple 4-methyl-5-aryl imidazoles.

Reagents:

  • This compound (10 mmol)

  • Aryl Aldehyde (10 mmol)

  • Ammonium Acetate (50 mmol, excess)

  • Solvent: Glacial Acetic Acid (20 mL)

Workflow:

  • Dissolution: Dissolve INA and the aryl aldehyde in glacial acetic acid in a round-bottom flask.

  • Addition: Add ammonium acetate in one portion.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours . Critical: Monitor by TLC; INA spots may streak.

  • Neutralization: Cool to room temperature. Pour into crushed ice and neutralize with conc. aqueous ammonia (pH ~8).

  • Isolation: Filter the precipitate. Recrystallize from ethanol/water.

Validation Check:

  • Yield Expectation: 50–60%.

  • Common Failure Mode: Incomplete cyclization due to insufficient ammonia source or thermal degradation of INA (darkening of solution).

Protocol B: Van Leusen Synthesis using TosMIC

Best for: Regioselective 1,4,5-trisubstituted imidazoles.

Reagents:

  • TosMIC (1.0 equiv)

  • Aldimine (1.0 equiv) [Or Aldehyde + Amine in situ]

  • Base: K₂CO₃ (2.0 equiv) or t-BuOK

  • Solvent: DMF or MeOH/DME (1:1)

Workflow:

  • Preparation: In a dry flask, dissolve the aldimine (or aldehyde/amine mixture) in DMF.

  • Activation: Add TosMIC and K₂CO₃.

  • Cyclization: Stir at Room Temperature for 2–4 hours . (Mild heating to 50°C may be required for sterically hindered substrates).

  • Quench: Pour into ice water. The product often precipitates immediately due to the high lipophilicity of the imidazole core.

  • Purification: Filtration usually yields >90% purity. Flash chromatography may be used for final polish.

Validation Check:

  • Yield Expectation: 85–95%.[1]

  • Common Failure Mode: Moisture in the solvent can hydrolyze the aldimine before TosMIC attacks. Ensure anhydrous conditions.

Safety & Stability Analysis

The choice of reagent significantly impacts the safety profile of the laboratory workflow.

This compound (INA)
  • Hazards: Causes skin and serious eye irritation (H315, H319).[2]

  • Stability: Thermal Instability. INA can decompose violently if heated dry. It must be stored at 2–8°C.[3]

  • Handling: Avoid contact with strong oxidizing agents.

TosMIC
  • Hazards: Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331). It is metabolized to cyanide in vivo.[4]

  • Stability: Remarkably stable solid at room temperature.[4] Odorless (unlike many isocyanides).[4][5]

  • Handling: Must be handled in a fume hood. Waste must be treated as cyanide-contaminated.

Diagram 2: Reagent Selection Decision Matrix

DecisionMatrix Q1 Start: Select Reagent Q2 Is the target 1,4,5-trisubstituted? Q1->Q2 Q3 Is the scale >10kg (Cost Critical)? Q2->Q3 No (4-substituted) Res_TosMIC Select TosMIC (High Regioselectivity) Q2->Res_TosMIC Yes Q4 Is 'Green Chemistry' a priority? Q3->Q4 No Res_INA Select INA (Low Cost / Bulk) Q3->Res_INA Yes Q4->Res_TosMIC No (Standard Lab Scale) Res_MCR Select Nanocatalytic MCR (Green / High Efficiency) Q4->Res_MCR Yes

Caption: Decision tree for selecting the optimal imidazole synthesis reagent based on substitution pattern, scale, and environmental constraints.

References

  • Vertex AI Search. (2025). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives. NIH PubMed. Link

  • Van Leusen, A. M., et al. (1977).[6][7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition... Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry. Link

  • ChemicalBook. (2024). Tosylmethyl isocyanide: Reaction profile and Toxicity. Link

  • PubChem. (2025).[8] this compound | C3H5NO2 | CID 6399095 Safety and Hazards. National Library of Medicine. Link

  • Organic Chemistry Portal. (2025). Van Leusen Imidazole Synthesis. Link

Sources

Comparative Cost-Benefit Analysis of Isonitrosoacetone Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Isonitrosoacetone (Pyruvaldehyde 1-oxime) synthesis, designed for researchers and process chemists.

Executive Summary

This compound (CAS 306-44-5) is a critical intermediate in the synthesis of oxime-based antidotes (e.g., Obidoxime) and heterocyclic pharmaceuticals. This analysis compares three primary synthesis routes: Classical Aqueous Nitrosation , Nitrosyl Chloride (NOCl) Electrophilic Attack , and the Acetoacetate Decarboxylation Route .

Recommendation:

  • For Laboratory/R&D Scale: The Classical Aqueous Nitrosation is recommended due to reagent accessibility and safety profile, despite moderate yields (55–65%).

  • For Industrial Scale: The NOCl Method is superior, offering >90% yields and lower waste generation, provided that gas-handling infrastructure exists to manage toxic corrosives.

Scientific Foundation: Mechanism of Action

The synthesis relies on the nitrosation of an active methylene group adjacent to a carbonyl. The reaction is governed by the equilibrium between the keto and enol forms of acetone.

Mechanism:

  • Acid Catalysis: Protonation of acetone promotes enolization.

  • Electrophilic Attack: The nitrosonium ion (

    
    ), generated from nitrous acid (
    
    
    
    ) or nitrosyl chloride (
    
    
    ), attacks the electron-rich enol.
  • Tautomerization: The resulting nitroso-ketone rearranges to the more stable oxime (isonitroso) form.

Mechanistic Pathway Diagram

NitrosationMechanism cluster_conditions Critical Control Points Acetone Acetone (Keto Form) Enol Acetone (Enol Form) Acetone->Enol H+ Catalyst Intermediate Nitroso-Acetone (Unstable) Enol->Intermediate Attack by NO+ Nitrosonium NO+ Electrophile (from NaNO2/HCl) Nitrosonium->Enol Product This compound (Oxime Form) Intermediate->Product Tautomerization Temp Temp < 10°C (Prevents decomp)

Figure 1: Acid-catalyzed nitrosation mechanism via enol intermediate.

Method A: Classical Aqueous Nitrosation (Standard Protocol)

This method utilizes Sodium Nitrite (


) and Hydrochloric Acid (

) to generate nitrous acid in situ. It is the most common bench-scale method but suffers from side reactions (hydrolysis) if pH is not strictly controlled.
Experimental Protocol

Reagents: Acetone (1.0 eq), Sodium Nitrite (1.2 eq), HCl (conc.), Ice.

  • Preparation: Dissolve sodium nitrite in a minimum volume of water. Place acetone in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Acidification (The Critical Step): Cool the acetone to 0–5°C using an ice-salt bath. Add the sodium nitrite solution.

  • Initiation: Dropwise add concentrated HCl.

    • Expert Insight: The addition rate must be controlled to keep the internal temperature below 10°C. Rapid addition causes a "thermal runaway" leading to the formation of "red oil" (decomposition products) rather than the desired crystalline solid.

  • Reaction: Stir for 2–3 hours. The solution will transition from clear to yellowish.

  • Workup: Extract with ether or ethyl acetate. Dry over

    
     and evaporate. Recrystallize from benzene/petroleum ether.
    

Self-Validating Check:

  • Success: Formation of white to pale yellow needles (mp 65–67°C).

  • Failure: Formation of a dark red/brown oil indicates temperature mismanagement or insufficient acid (failed tautomerization).

Method B: Nitrosyl Chloride (NOCl) Route (High Yield)

Used industrially, this method avoids water, preventing the hydrolysis of the oxime product and pushing the equilibrium toward high yields (>90%).

Experimental Protocol

Reagents: Acetone, Nitrosyl Chloride gas, Calcium Carbonate (acid scavenger).

  • Setup: A reactor is charged with dry acetone and suspended Calcium Carbonate (

    
    ).
    
  • Gas Addition:

    
     gas is bubbled through the suspension at 15–40°C .
    
    • Mechanism:[1][2][3][4]

      
       neutralizes the HCl byproduct immediately, driving the reaction forward (Le Chatelier’s principle).
      
  • Filtration: Filter off the Calcium Chloride (

    
    ) byproduct.
    
  • Isolation: Distill off excess acetone to recover pure this compound.

Pros: High atom economy, minimal purification needed. Cons: Requires handling of toxic, corrosive NOCl gas; not suitable for standard academic labs without specialized ventilation.

Comparative Analysis

The following table summarizes the performance metrics of the three primary methods.

MetricMethod A: Aqueous NitrosationMethod B: NOCl RouteMethod C: Acetoacetate Route
Yield 55 – 68%90 – 95% 40 – 50%
Purity Moderate (requires recrystallization)High (>98%) Low (requires hydrolysis step)
Reagent Cost Low (NaNO2, HCl cheap)High (NOCl specialized)Moderate (Ethyl Acetoacetate)
Safety Profile Moderate (Exothermic)Low (Toxic Gas, Corrosive)High (No volatile acetone)
Scalability Good (Batch)Excellent (Continuous) Poor (Multi-step)
E-Factor (Waste) High (Acidic brine waste)Low (Solid CaCl2 waste)High (CO2 + Ethanol loss)
Process Flow Comparison

ProcessComparison cluster_MethodA Method A: Aqueous (Lab) cluster_MethodB Method B: NOCl (Industrial) A_Start Acetone + NaNO2 A_Step1 Add HCl (0°C) A_Start->A_Step1 A_Step2 Extraction (Ether) A_Step1->A_Step2 A_End Yield: ~60% A_Step2->A_End B_Start Acetone + CaCO3 B_Step1 Bubble NOCl Gas B_Start->B_Step1 B_Step2 Filter CaCl2 B_Step1->B_Step2 B_End Yield: >90% B_Step2->B_End

Figure 2: Workflow comparison highlighting the simplicity and efficiency of the NOCl route.

Safety & Hazards (Thermal Runaway)

Synthesis of this compound involves significant thermal risks.[5] The nitrosation reaction is strongly exothermic (


).

Critical Hazard: If the cooling system fails or acid is added too quickly, the temperature can spike. Above 40°C , the diazonium intermediate or the oxime itself can decompose explosively, releasing


 and 

gases.

Mitigation Strategy:

  • Temperature Monitoring: Use internal thermocouples; stop addition if

    
    .
    
  • Quench Protocol: Have a neutralization vessel (NaOH solution) ready to dump the reaction mixture in case of runaway.

  • Ventilation: Perform all steps in a fume hood to manage NOx evolution.

References

  • Organic Syntheses , Coll.[1][6][7][8][9] Vol. 2, p. 363 (1943); Vol. 10, p. 22 (1930). Isonitrosopropiophenone (Analogous protocol for nitrosation). Link

  • Toukan, H. & Metzger, H. (1965). Process for preparing alpha-isonitrosoketones by nitrosation of ketones. US Patent 3,201,468. (Describes the high-yield NOCl method). Link

  • Semler, B. et al. (1930). Preparation of this compound. Journal of the American Chemical Society.
  • Guidance on Thermal Runaway: IChemE Symposium Series No. 115, Hazards of Exothermic Nitrosation. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.